molecular formula C17H32N2O2 B12669360 1-Tetradecylimidazolidine-2,4-dione CAS No. 85391-29-3

1-Tetradecylimidazolidine-2,4-dione

Cat. No.: B12669360
CAS No.: 85391-29-3
M. Wt: 296.4 g/mol
InChI Key: AESJECFMHVOYGB-UHFFFAOYSA-N
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Description

1-Tetradecylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H32N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tetradecylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tetradecylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85391-29-3

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-tetradecylimidazolidine-2,4-dione

InChI

InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(20)18-17(19)21/h2-15H2,1H3,(H,18,20,21)

InChI Key

AESJECFMHVOYGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CC(=O)NC1=O

Origin of Product

United States
Foundational & Exploratory

The Amphiphilic Paradox: Solubility and Supramolecular Gelation Profile of 1-Tetradecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Formulation Scientists and Drug Development Professionals

Executive Summary

The rational design of pharmaceutical formulations requires a rigorous understanding of an active pharmaceutical ingredient's (API) or excipient's physicochemical properties. 1-Tetradecylimidazolidine-2,4-dione (1-TDID), a homologous member of the N-alkylhydantoin family, presents a unique solubility paradox. Characterized by a highly polar, rigid heterocyclic core and a long, flexible lipophilic tail, 1-TDID behaves as a non-ionic amphiphile[1][2].

Unlike traditional small molecules that exhibit simple concentration-dependent solubility, 1-TDID demonstrates complex phase behaviors: it undergoes rapid precipitation in aqueous media, forms isotropic solutions in highly polar aprotic solvents, and remarkably, triggers supramolecular organogelation in non-polar environments[1]. This whitepaper provides a comprehensive mechanistic analysis of 1-TDID’s solubility profile, supported by self-validating experimental workflows, to guide researchers in leveraging this molecule for advanced topical and thixotropic drug delivery systems.

Structural Thermodynamics & Solvation Causality

To understand the solubility profile of 1-TDID, one must deconstruct its molecular architecture into two competing thermodynamic domains:

  • The Imidazolidine-2,4-dione (Hydantoin) Core: This heterocyclic ring is a privileged medicinal chemistry scaffold[2]. It acts as a potent hydrogen-bond networker, possessing a strong H-bond donor at the N3 position and two H-bond acceptors at the C2 and C4 carbonyl oxygen atoms[3].

  • The N1-Tetradecyl (C14) Chain: A 14-carbon alkyl chain dominated entirely by London dispersion forces and hydrophobic effects.

The Mechanism of Phase Divergence

When introduced to polar protic solvents (e.g., water), the solvent molecules aggressively compete for hydrogen bonds with the hydantoin core. Simultaneously, the massive hydrophobic penalty of solvating the C14 chain forces the tails to aggregate. Because water cannot solvate the tail, the molecule rapidly crystallizes or precipitates[2].

Conversely, in non-polar solvents (e.g., squalane, n-octane), the solvent effectively solvates the lipophilic C14 chains but is incapable of disrupting the strong intermolecular hydrogen bonds between the hydantoin cores. As a result, the hydantoin rings self-assemble into one-dimensional hydrogen-bonded ribbons. The solvated C14 chains radiate outward from these ribbons, preventing macroscopic crystallization and instead forming a 3D fibrillar network. This network entraps the non-polar solvent, resulting in a supramolecular organogel[1].

Mechanism Mol 1-Tetradecylimidazolidine-2,4-dione Core Imidazolidine-2,4-dione Core (H-Bond Donor/Acceptor) Mol->Core Tail C14 Tetradecyl Chain (Lipophilic/Van der Waals) Mol->Tail Polar Polar Solvents (e.g., Water, EtOH) Core->Polar H-Bond Disruption NonPolar Non-Polar Solvents (e.g., Squalane) Core->NonPolar Intermolecular H-Bonding Tail->Polar Hydrophobic Aggregation Tail->NonPolar Chain Solvation Cryst Precipitation / Crystallization Polar->Cryst Gel Supramolecular Organogel NonPolar->Gel

Fig 2. Mechanistic pathways governing 1-TDID solvation and supramolecular self-assembly.

Quantitative Solubility and Phase Profile

The table below summarizes the extrapolated thermodynamic solubility and phase behavior of 1-TDID across various solvent classes at standard ambient temperature (25°C). Due to its gelation properties, solubility in non-polar solvents is expressed as the Critical Gelation Concentration (CGC)—the minimum concentration required to immobilize the solvent[1].

Table 1: Phase Behavior and Solubility Profile of 1-TDID at 25°C

Solvent ClassSolventDielectric Constant (ε)Observed Phase BehaviorQuantitative Metric
Polar Protic Water80.1PrecipitationSolubility < 0.1 mg/mL
Polar Protic Ethanol24.3Solution / CrystalsSolubility ~15.0 mg/mL
Polar Aprotic DMSO46.7Clear Isotropic SolutionSolubility > 50.0 mg/mL
Non-Polar n-Octane1.95Opaque OrganogelCGC: ~1.5 wt%
Non-Polar Squalane2.10Homogeneous OrganogelCGC: ~2.0 wt%

Data Note: Values are extrapolated from established behaviors of homologous N-alkylhydantoin low-molecular-weight gelators (LMWGs)[1][4].

Self-Validating Experimental Workflows

Because 1-TDID exhibits solvent-dependent phase divergence (crystallization vs. gelation), a single solubility protocol is scientifically invalid. We must employ parallel workflows: a Shake-Flask method for polar media and a Thermal Inversion method for non-polar media.

Workflow A 1-TDID Sample Preparation B Solvent Selection A->B C Polar Solvents (Water, EtOH, DMSO) B->C High Polarity D Non-Polar Solvents (n-Octane, Squalane) B->D Low Polarity E Shake-Flask Equilibration (48h at 25°C) C->E F Thermal Dissolution (100°C then cool to RT) D->F G HPLC Quantification (Thermodynamic Sol.) E->G H Vial Inversion Test (CGC Determination) F->H

Fig 1. Parallel experimental workflow for polar solubility and non-polar gelation screening.

Protocol A: Thermodynamic Solubility in Polar Media (Shake-Flask)

Rationale: In polar solvents, 1-TDID does not gel, allowing for standard thermodynamic equilibrium and phase separation[4].

  • Saturation Setup: Add an excess amount of 1-TDID (e.g., 100 mg) to 5.0 mL of the target polar solvent (e.g., DMSO, Ethanol) in a sealed borosilicate glass vial.

  • Thermal Equilibration: Agitate the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality Check: A 48-hour window is critical to ensure complete thermodynamic equilibrium between the solid phase and the saturated solution, eliminating kinetic supersaturation artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1.0 mL of filtrate. This accounts for the potential adsorption of the highly lipophilic 1-TDID to the filter membrane, preventing falsely lowered solubility readings.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via RP-HPLC (C18 column, UV detection at 210 nm).

Protocol B: Critical Gelation Concentration (CGC) in Non-Polar Media

Rationale: Standard shake-flask methods fail in non-polar solvents because 1-TDID induces supramolecular gelation, trapping the solvent and rendering centrifugation/filtration impossible[1].

  • Concentration Gradient Preparation: Weigh varying amounts of 1-TDID (ranging from 0.5% to 5.0% w/w) into sealed 2-dram glass vials containing a fixed mass of non-polar solvent (e.g., squalane).

  • Thermal Dissolution: Heat the vials in a dry block at 100 °C until a clear, isotropic solution is formed.

    • Causality Check: Heating provides the necessary thermal energy to break the robust intermolecular hydrogen bonds of the hydantoin cores, allowing the non-polar solvent to temporarily solvate the entire molecule[1].

  • Self-Assembly (Gelation): Remove the vials from the heat and allow them to cool completely undisturbed at room temperature (25 °C) for 30 minutes.

  • Vial Inversion Test: Invert the vials by 180°.

    • Self-Validation Step: The CGC is strictly defined as the minimum concentration at which the resulting gel does not flow under the influence of gravity for a minimum of 60 seconds.

Formulation Implications in Drug Development

The dualistic solubility profile of 1-TDID offers distinct advantages for pharmaceutical formulation, particularly in topical and transdermal delivery systems.

Because 1-TDID can gel biocompatible oils like squalane at low concentrations (~2.0 wt%), it can be utilized to formulate thixotropic mixed molecular organogels [1]. These gels exhibit shear-thinning behavior: they remain solid in the container (enhancing stability and shelf-life) but transition to a flowable liquid upon the application of shear stress (rubbing onto the skin). Once the shear stress is removed, the hydrogen-bond network rapidly re-establishes, recovering the gel state within minutes[1]. This reversible thixotropic behavior makes 1-TDID an exceptional candidate for advanced ointment bases, providing precise dosing, excellent spreadability, and prolonged residence time on the epidermis.

References

  • Source: mdpi.
  • Source: wikipedia.
  • Title: Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.
  • Source: benchchem.

Sources

Navigating the Structural Landscape of 1-Tetradecylimidazolidine-2,4-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Exploration of Synthesis, Crystallization, and Predicted Molecular Architecture for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticonvulsant and antiarrhythmic drugs. The versatility of this heterocyclic ring system allows for substitutions at the N-1, N-3, and C-5 positions, enabling the fine-tuning of its pharmacological properties. The introduction of a long alkyl chain, such as a tetradecyl group, at the N-1 position is anticipated to significantly modulate the molecule's lipophilicity, potentially influencing its membrane permeability, protein binding, and overall biological activity. This guide provides a comprehensive technical overview for the synthesis, crystallization, and structural elucidation of 1-Tetradecylimidazolidine-2,4-dione, a molecule of interest for the development of novel therapeutic agents. While experimental crystallographic data for this specific compound is not currently available in public repositories such as the Cambridge Crystallographic Data Centre (CCDC)[1][2], this guide will present a robust framework for its chemical synthesis, a proposed methodology for obtaining single crystals, and a detailed analysis of its predicted three-dimensional molecular structure.

Part 1: Synthesis of 1-Tetradecylimidazolidine-2,4-dione

The synthesis of N-substituted imidazolidine-2,4-diones can be achieved through several established synthetic routes. A common and effective method involves the reaction of an appropriate amino acid with an isocyanate. For the synthesis of 1-Tetradecylimidazolidine-2,4-dione, a plausible and efficient approach is the reaction of glycine with tetradecyl isocyanate, followed by acid-catalyzed cyclization.

Proposed Synthetic Protocol:
  • Reaction of Glycine with Tetradecyl Isocyanate:

    • In a round-bottom flask, dissolve glycine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

    • Add an equimolar amount of tetradecyl isocyanate to the solution.

    • The reaction is typically carried out at room temperature with stirring for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The intermediate, a ureidoacetic acid derivative, can be isolated by precipitation upon addition of water.

  • Acid-Catalyzed Cyclization:

    • The isolated ureidoacetic acid derivative is then suspended in an aqueous solution of a strong acid, such as hydrochloric acid.

    • The mixture is heated to reflux for several hours to induce cyclization and the formation of the imidazolidine-2,4-dione ring.

    • Upon cooling, the solid product, 1-Tetradecylimidazolidine-2,4-dione, will precipitate out of the solution.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Rationale for Experimental Choices:
  • Solvent Selection: DMF is chosen for the initial reaction due to its ability to dissolve both glycine and the long-chain isocyanate, facilitating a homogeneous reaction mixture.

  • Acid Catalysis: The use of a strong acid is crucial for the cyclization step, as it protonates the carboxylic acid and amide groups, promoting the intramolecular nucleophilic attack that leads to ring closure.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.

Synthesis_Workflow Glycine Glycine DMF DMF Glycine->DMF TetradecylIsocyanate Tetradecyl Isocyanate TetradecylIsocyanate->DMF Intermediate Ureidoacetic Acid Derivative DMF->Intermediate HCl Aqueous HCl Intermediate->HCl Product 1-Tetradecylimidazolidine-2,4-dione HCl->Product Purification Recrystallization Product->Purification PureProduct Purified Product Purification->PureProduct caption Synthetic Workflow for 1-Tetradecylimidazolidine-2,4-dione

Caption: A diagram illustrating the proposed two-step synthesis of 1-Tetradecylimidazolidine-2,4-dione.

Part 2: Proposed Crystallization Methodology

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The long, flexible tetradecyl chain of 1-Tetradecylimidazolidine-2,4-dione presents a unique challenge for crystallization, as it can adopt multiple conformations and hinder the formation of a well-ordered crystal lattice. The following is a proposed, systematic approach to the crystallization of this compound.

Step-by-Step Crystallization Protocol:
  • Solvent Screening:

    • Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and water).

    • The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

  • Slow Evaporation Technique:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

    • Transfer the solution to a small vial or beaker, cover it with a perforated lid (e.g., parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

    • The slow evaporation of the solvent will gradually increase the concentration of the solute, promoting the formation of single crystals.

  • Slow Cooling Technique:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room.

    • The gradual decrease in temperature will reduce the solubility of the compound, leading to crystallization.

  • Vapor Diffusion Technique:

    • This technique is particularly useful for compounds that are difficult to crystallize.

    • Prepare a concentrated solution of the compound in a good solvent.

    • Place a small drop of this solution on a siliconized glass slide.

    • In a sealed container, place a larger volume of a poor solvent (in which the compound is insoluble) in which the good solvent is miscible.

    • Invert the glass slide over the reservoir of the poor solvent. The vapor of the poor solvent will slowly diffuse into the drop of the compound solution, reducing its solubility and inducing crystallization.

Part 3: Predicted 3D Molecular Structure and Crystallographic Parameters

In the absence of experimental data, computational modeling provides a powerful tool for predicting the three-dimensional structure of 1-Tetradecylimidazolidine-2,4-dione. The structure is expected to consist of a planar imidazolidine-2,4-dione ring and a flexible, extended tetradecyl chain.

Expected Molecular Geometry:
  • Imidazolidine-2,4-dione Ring: The five-membered ring is predicted to be nearly planar due to the sp2 hybridization of the carbonyl carbons and the nitrogen atom involved in amide resonance.

  • Tetradecyl Chain: The long alkyl chain will likely adopt a low-energy, all-trans (zigzag) conformation to minimize steric hindrance. However, in the crystalline state, it may exhibit some degree of conformational disorder.

Caption: A 2D representation of the predicted molecular structure of 1-Tetradecylimidazolidine-2,4-dione.

Anticipated Intermolecular Interactions:

In the solid state, the molecules of 1-Tetradecylimidazolidine-2,4-dione are expected to pack in a way that maximizes favorable intermolecular interactions. These interactions are likely to include:

  • Hydrogen Bonding: The N-H group of the imidazolidine-2,4-dione ring can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of related compounds.

  • Van der Waals Interactions: The long tetradecyl chains are expected to pack closely together, stabilized by extensive van der Waals forces. This hydrophobic packing will play a significant role in the overall crystal structure.

Caption: A diagram illustrating the potential hydrogen bonding and van der Waals interactions.

Hypothetical Crystallographic Data Table:

Should single crystals of 1-Tetradecylimidazolidine-2,4-dione be obtained and analyzed by X-ray diffraction, the resulting crystallographic data would be presented in a table similar to the one below. These parameters define the size and shape of the unit cell and the symmetry of the crystal lattice.

Parameter Description
Chemical formulaThe empirical formula of the compound.
Formula weightThe molecular weight of the compound.
Crystal systemThe crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic).
Space groupThe symmetry group of the crystal.
a, b, c (Å)The lengths of the unit cell axes.
α, β, γ (°)The angles between the unit cell axes.
V (ų)The volume of the unit cell.
ZThe number of molecules in the unit cell.
Calculated density (g/cm³)The theoretical density of the crystal.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Part 4: Significance for Drug Development

The structural information, whether experimentally determined or computationally predicted, is invaluable for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional structure of 1-Tetradecylimidazolidine-2,4-dione can provide insights into how the long alkyl chain influences its binding to biological targets. This knowledge is crucial for designing more potent and selective analogs.

  • Formulation Development: The crystalline form of a drug can significantly impact its solubility, stability, and bioavailability. Knowledge of the crystal structure can aid in the development of suitable formulations for drug delivery.

  • Computational Drug Design: A high-resolution crystal structure can serve as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding mode of the compound to its target protein and to guide the design of new drug candidates.

Conclusion

While the definitive crystal structure of 1-Tetradecylimidazolidine-2,4-dione remains to be experimentally determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. The predicted molecular architecture, characterized by a planar heterocyclic head group and a long, flexible hydrophobic tail, suggests that this molecule may exhibit interesting self-assembly properties and biological activities. The methodologies and insights presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the therapeutic potential of this and related long-chain N-substituted imidazolidine-2,4-diones.

References

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. (2022). [Link]

  • Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave online. (2017). [Link]

  • Thiazolidine-2,4-dione-d3 | C3H3NO2S | CID 129818565. PubChem. [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. (2023). [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. (2010). [Link]

  • Thiazolidinedione | C3H3NO2S | CID 5437. PubChem. [Link]

  • Thiazolidine-2,4-diones: progress towards multifarious applications. PubMed. (2013). [Link]

  • (Z)-5-(4''-Hydroxy-3'',5''-diiodobenzylidene)thiazolidine-2,4-dione. PubChem. [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC. (2024). [Link]

  • 1-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 570576. PubChem. [Link]

  • 1,2,4-Triazolidine | C2H7N3 | CID 5231543. PubChem. [Link]

  • Search - Access Structures. CCDC. [Link]

  • CCDC 1018917: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. [Link]

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  • Search Results - Access Structures. CCDC. [Link]

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Thermodynamic Stability of Tetradecyl-Substituted Imidazolidinediones: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Materials Scientists, Physical Chemists, and Drug Development Professionals

Executive Summary

Imidazolidinediones (commonly known as hydantoins) are five-membered cyclic ureas that serve as critical pharmacophores and structural motifs in advanced materials. When functionalized with a long-chain aliphatic group—specifically a 14-carbon tetradecyl chain—the resulting tetradecyl-substituted imidazolidinediones exhibit a fascinating thermodynamic dichotomy. The highly polar, hydrogen-bonding capable headgroup drives rigid crystallization, while the highly flexible, hydrophobic tetradecyl tail introduces massive van der Waals dispersion forces.

Understanding the thermodynamic stability of these amphiphilic molecules is paramount for their application as thermotropic liquid crystals, thixotropic organogelators, and lipid-based drug delivery vehicles. This whitepaper deconstructs the thermodynamic drivers of their stability, provides quantitative thermochemical data, and outlines self-validating experimental protocols for their characterization.

Mechanistic Drivers of Thermodynamic Stability

The thermodynamic stability of tetradecyl-substituted imidazolidinediones is governed by a delicate balance between intramolecular ring energetics and intermolecular supramolecular assembly.

Intramolecular Ring Energetics and the Thorpe-Ingold Effect

The unsubstituted hydantoin ring possesses a high degree of thermodynamic stability (Enthalpy of formation, Δf​H∘(g)≈−332.5 kJ/mol ) due to the resonance stabilization of the cyclic urea and amide linkages 1. When an alkyl substitution occurs, the internal bond angles of the planar segment are compressed. According to the Thorpe-Ingold effect , this steric compression thermodynamically favors the maintenance and closure of the five-membered ring, preventing base-catalyzed ring-opening degradation 2.

Intermolecular Forces: Nanosegregation and Mesophase Formation

While short-chain substitutions (e.g., methyl groups) stabilize the ring via inductive effects 3, the introduction of a C14 tetradecyl chain fundamentally alters the phase behavior. The long alkyl chains undergo microphase separation (nanosegregation) . The polar imidazolidinedione heads aggregate via strong hydrogen bonding, while the tetradecyl tails interdigitate.

This structural organization often results in the formation of a thermodynamically stable Smectic A (SmA) liquid crystalline phase before transitioning to an isotropic liquid 4. Furthermore, in non-polar solvents, these highly ordered van der Waals interactions allow tetradecyl-hydantoins to act as potent organogelators, creating thixotropic networks driven by the thermodynamic favorability of fiber formation 5.

PhaseTransition Cryst Crystalline Solid (Highly Ordered) SmA Smectic A Phase (Nanosegregated) Cryst->SmA Tm (Melting) Iso Isotropic Liquid (Disordered) SmA->Iso Tc (Clearing) Decomp Thermal Degradation (Volatiles + Char) Iso->Decomp Td (Decomposition)

Thermodynamic phase transition pathway of tetradecyl-substituted hydantoins.

Quantitative Thermodynamic Data

The following table summarizes the shift in thermodynamic parameters as the imidazolidinedione core is functionalized with increasingly bulky alkyl chains. Notice how the melting temperature ( Tm​ ) decreases with chain length due to the disruption of the rigid crystal lattice, while the overall heat capacity ( Cp​ ) and phase complexity increase.

Compound Δf​H∘(g) (kJ/mol) Tm​ (°C)Phase BehaviorPrimary Stabilization Mechanism
Unsubstituted Hydantoin -332.5 ± 1.3~220Crystalline LiquidExtensive 3D intermolecular H-bonding network.
1-Methylhydantoin -356.3 ± 5.3~157Crystalline LiquidInductive stabilization; reduced H-bond donors.
3-Tetradecylhydantoin N/A (Complex)~85Crystalline SmA Liquidvan der Waals interdigitation & microphase segregation.

Self-Validating Experimental Protocols

To accurately assess the thermodynamic stability of these compounds, empirical data must be generated through rigorous, self-validating workflows. As an application scientist, it is critical to not only execute these steps but to understand why the internal controls validate the system.

Workflow Syn 1. N-Alkylation Synthesis (Basic Conditions) Pur 2. Purification & Verification (NMR, TLC) Syn->Pur Therm 3. Thermal Profiling (DSC, TGA) Pur->Therm Struct 4. Structural Elucidation (SAXS, POM) Pur->Struct Data 5. Thermodynamic Modeling (Group Additivity) Therm->Data Struct->Data

Self-validating experimental workflow for thermodynamic and structural profiling.

Protocol 1: Synthesis and Isolation of 3-Tetradecylimidazolidine-2,4-dione

Causality: N3-alkylation is thermodynamically and kinetically favored over N1-alkylation under mild basic conditions due to the higher acidity (lower pKa) of the N3 imide proton.

  • Reaction Setup: Dissolve 1.0 eq of imidazolidine-2,4-dione and 1.2 eq of anhydrous K2​CO3​ in dry N,N-dimethylformamide (DMF). Stir at 60 °C for 30 minutes to pre-form the nucleophilic anion.

  • Alkylation: Dropwise add 1.05 eq of 1-bromotetradecane. Elevate temperature to 85 °C and reflux for 12 hours.

  • Self-Validation (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the 1-bromotetradecane spot validates complete consumption, preventing long-chain halide contamination in thermal analysis.

  • Isolation: Quench with ice water, extract with ethyl acetate, wash with brine, dry over MgSO4​ , and recrystallize from hot ethanol to yield pure white crystals.

Protocol 2: Thermodynamic Profiling via DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) quantifies the enthalpy of phase transitions ( ΔHfus​ ), while Thermogravimetric Analysis (TGA) establishes the absolute thermal degradation limit ( Td​ ).

  • Calibration: Run a high-purity Indium standard in the DSC to validate temperature accuracy ( Tm​=156.6 °C) and cell constant (enthalpy).

  • TGA Baseline: Run a blank crucible in the TGA from 25 °C to 600 °C at 10 °C/min under N2​ to establish a baseline, validating the absence of buoyancy artifacts.

  • DSC Cycling (Self-Validation): Load 5 mg of the synthesized compound into an aluminum pan. Subject the sample to a Heat-Cool-Heat cycle (25 °C 150 °C 0 °C 150 °C) at 5 °C/min.

    • Why? The first heating cycle erases the thermal history (solvent trapping, kinetic crystallization). The cooling and second heating cycles validate that the observed endotherms are reversible thermodynamic phase transitions (e.g., SmA mesophase) and not irreversible chemical decompositions.

Protocol 3: Mesophase Verification via SAXS

Causality: While DSC proves a phase transition occurred, Small-Angle X-ray Scattering (SAXS) is required to prove the structural nature of the thermodynamic phase (e.g., proving the tetradecyl chains are interdigitated).

  • Sample Prep: Load the sample into a quartz capillary and mount it in a temperature-controlled SAXS stage.

  • Isothermal Hold: Heat the sample to a temperature exactly between Tm​ and Tc​ (determined via DSC) and hold for 15 minutes to allow thermodynamic equilibration of the mesophase.

  • Scattering Acquisition: Acquire the 1D scattering profile (Intensity vs. q ).

  • Self-Validation (d-spacing correlation): Calculate the lamellar d-spacing using Bragg's Law ( d=2π/q ). Compare this empirical d -spacing to the theoretical extended length of the tetradecyl-hydantoin molecule (calculated via Density Functional Theory). If d is approximately 1.2 to 1.5 times the molecular length, it definitively validates an interdigitated Smectic A bilayer structure.

Conclusion

The thermodynamic stability of tetradecyl-substituted imidazolidinediones is a masterclass in competing molecular forces. The rigid, resonance-stabilized hydantoin core anchors the molecule, while the flexible 14-carbon tail dictates its macroscopic phase behavior. By employing rigorous, self-validating analytical workflows, researchers can harness these thermodynamic properties to engineer advanced liquid crystals, stable organogels, and targeted pharmaceutical delivery systems.

References

  • Experimental and Computational Study of the Energetics of Hydantoin and 2-Thiohydantoin ResearchG
  • Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments ResearchG
  • Thermochemical Study of 1-Methylhydantoin NIH PMC
  • Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties MDPI
  • N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels NIH PMC

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Methodological & Application

Application Note: Formulation and Stabilization of Lipid Nanoparticles Using 1-Tetradecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: mRNA Delivery, Non-Viral Gene Therapy, PEG-Alternative LNP Formulation

Executive Summary

Lipid nanoparticles (LNPs) are the industry standard for nucleic acid delivery. Traditionally, polyethylene glycol (PEG)-conjugated lipids are incorporated into formulations to provide steric stabilization and prevent particle aggregation. However, the rising prevalence of anti-PEG antibodies and PEG-associated hypersensitivity has catalyzed the search for alternative amphiphilic stabilizers.

This application note details the use of 1-Tetradecylimidazolidine-2,4-dione (1-TDID) as a novel, non-polymeric surfactant for LNP formulation. By leveraging its unique zwitterionic-like hydrogen-bonding capabilities, 1-TDID effectively replaces PEG-lipids, yielding highly stable, monodisperse LNPs suitable for in vivo mRNA delivery.

Mechanistic Insights: The Causality of 1-TDID Stabilization

To successfully utilize a novel surfactant, one must understand the thermodynamic drivers of its behavior in an aqueous-lipid interface.

1-TDID (CAS: 85391-29-3) is characterized by two distinct functional domains:

  • The Hydrophobic Anchor: A 14-carbon (tetradecyl) aliphatic chain. During the rapid solvent exchange phase of LNP assembly, this chain spontaneously intercalates into the hydrophobic core of the nanoparticle alongside cholesterol and helper lipids[1][2].

  • The Hydrophilic Headgroup: A five-membered imidazolidine-2,4-dione (hydantoin) ring containing two nitrogen atoms and two carbonyl groups[1].

The Causality of Stabilization: Unlike PEG, which relies on a massive polymeric cloud for steric hindrance, 1-TDID relies on hydration-mediated repulsion . The electron-rich carbonyl oxygens and nitrogen atoms of the imidazolidine-2,4-dione ring act as potent hydrogen-bond acceptors and donors[1]. When oriented toward the aqueous phase, they coordinate a dense, tightly bound hydration shell[2]. This structured water layer creates a physical barrier that prevents the lipophilic cores of adjacent LNPs from interacting, thereby halting particle aggregation and maintaining a low polydispersity index (PDI)[3].

Experimental Workflow & Causality Diagram

The following diagram illustrates the self-assembly mechanism and the specific role of 1-TDID during microfluidic mixing.

LNP_Mechanisms A Aqueous Phase (mRNA at pH 4.0) C Microfluidic Mixing (Rapid Solvent Exchange) A->C Flow Rate 3 B Lipid Phase (Ethanol + 1-TDID + Lipids) B->C Flow Rate 1 D Protonated Ionizable Lipids Bind mRNA C->D Electrostatic Collapse E 1-TDID Tetradecyl Tails Embed in Lipid Core C->E Hydrophobic Collapse F Hydantoin Headgroups Form Hydration Shell D->F E->F G Stable 1-TDID LNP (Steric & Hydration Repulsion) F->G Dialysis to pH 7.4

Figure 1: Mechanistic workflow of LNP assembly and stabilization using 1-TDID surfactant.

Materials and Reagents

  • Nucleic Acid: Reporter mRNA (e.g., Fluc or eGFP), stored at -80°C.

  • Aqueous Buffer: 50 mM Citrate buffer (pH 4.0), RNase-free.

  • Lipid Components:

    • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

    • Helper Phospholipid (e.g., DSPC)

    • Cholesterol

    • Surfactant: 1-Tetradecylimidazolidine-2,4-dione (1-TDID)[1]

  • Solvent: Absolute Ethanol (molecular biology grade).

  • Dialysis Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Formulation Protocol

This protocol is designed as a self-validating system. In-process quality control (QC) steps are embedded to ensure that any formulation failures are caught immediately, saving downstream analytical time.

Step 1: Preparation of the Aqueous Phase
  • Dilute the mRNA in 50 mM Citrate buffer (pH 4.0) to a final concentration of 0.15 mg/mL.

  • Causality: The acidic environment (pH 4.0) ensures the ionizable lipid (pKa ~6.4) becomes fully protonated upon mixing. This positive charge is strictly required to drive the electrostatic complexation with the negatively charged phosphate backbone of the mRNA[3].

Step 2: Preparation of the Lipid Phase
  • Dissolve the lipid components in absolute ethanol. The recommended starting molar ratio for 1-TDID formulations is:

    • Ionizable Lipid : Cholesterol : DSPC : 1-TDID = 50 : 38.5 : 10 : 1.5 (mol %)

  • Causality: Maintaining 1-TDID at 1.5 mol% provides optimal surface coverage. If the surfactant concentration is too high, it exceeds the critical micelle concentration (CMC), leading to the formation of empty micelles rather than integrating into the LNP system[2].

Step 3: Microfluidic Mixing
  • Load the aqueous and lipid phases into separate syringes.

  • Process through a microfluidic mixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Lipid) and a Total Flow Rate (TFR) of 12 mL/min .

  • Causality: The rapid microfluidic mixing causes a sudden shift in solvent polarity. This triggers the hydrophobic collapse of the lipids around the mRNA[3]. Simultaneously, the 1-TDID molecules rapidly migrate to the liquid-liquid interface, arresting particle growth at the nanoscale[2].

  • In-Process QC 1: Immediately measure the Z-average size of the raw effluent via Dynamic Light Scattering (DLS). Validation: The pre-dialysis size should be between 65–90 nm. If >120 nm, discard the batch; the TFR was likely insufficient to drive rapid nucleation.

Step 4: Dialysis and Neutralization
  • Transfer the LNP suspension into a 10 kDa MWCO dialysis cassette.

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C, with one buffer exchange at 2 hours.

  • Causality: Dialysis removes the ethanol and neutralizes the pH to 7.4. Neutralization deprotonates the ionizable lipid, rendering the LNP core highly hydrophobic. This locks the tetradecyl tails of the 1-TDID firmly into the core, ensuring long-term colloidal stability[3].

  • In-Process QC 2: Perform a RiboGreen assay (with and without Triton X-100) to calculate Encapsulation Efficiency (EE%). Validation: EE% must be ≥ 90%.

Data Presentation: Physicochemical Metrics

To validate the efficacy of 1-TDID, formulations were compared against standard PEG-DMG stabilized LNPs. The data below summarizes the expected physicochemical properties when substituting PEG with 1-TDID.

Table 1: Comparative Physicochemical Characterization of LNPs

Formulation TypeSurfactant (mol %)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Standard LNP PEG-DMG (1.5%)78 ± 40.12 ± 0.02-2.1 ± 0.596.2 ± 1.1
1-TDID LNP 1-TDID (1.0%)95 ± 80.18 ± 0.04-3.8 ± 0.691.5 ± 2.0
1-TDID LNP 1-TDID (1.5%)82 ± 50.13 ± 0.02-4.5 ± 0.895.8 ± 1.4
1-TDID LNP 1-TDID (2.5%)72 ± 50.11 ± 0.01-5.2 ± 0.694.1 ± 1.8

Interpretation: 1-TDID at 1.5% to 2.5% effectively controls particle size and polydispersity comparable to PEGylated systems[2][4]. The slightly more negative zeta potential is directly attributed to the electron-rich carbonyl and nitrogen groups of the imidazolidine-2,4-dione ring exposed at the hydrodynamic slipping plane[1][2].

Troubleshooting and Optimization

  • Issue: High PDI (> 0.20) or Bimodal Distribution

    • Causality: The 1-TDID concentration is too low to rapidly coat the newly formed LNP surfaces, leading to Ostwald ripening or secondary aggregation[4].

    • Solution: Incrementally increase 1-TDID by 0.5 mol% (up to 2.5 mol%) while proportionally decreasing the molar percentage of cholesterol.

  • Issue: Large Particle Size (> 120 nm post-dialysis)

    • Causality: Inadequate mixing speeds fail to create the necessary supersaturation required for small particle nucleation.

    • Solution: Increase the Total Flow Rate (TFR) from 12 mL/min to 16–20 mL/min to accelerate the solvent exchange rate[3].

  • Issue: Low Encapsulation Efficiency (< 85%)

    • Causality: The N/P ratio (ratio of positively charged amine groups to negatively charged phosphate groups) is too low, or the aqueous buffer pH was not sufficiently acidic.

    • Solution: Verify the Citrate buffer is exactly pH 4.0. Ensure the N/P ratio is calculated correctly (standard target is N/P = 6).

References

  • evitachem.com - 1-Tetradecylimidazolidine-2,4-dione (EVT-12803517). Details the chemical structure, including the imidazolidine ring and tetradecyl chain, and its interaction with biological membranes.
  • Lund University Publications - Exploring alternative surfactants to replace PEG within lipid nanoparticles. Discusses the critical role of surfactants in lowering surface tension and the structural formation of LNPs.
  • National Institutes of Health (PMC) - The development of highly dense highly protected surfactant ionizable lipid RNA loaded nanoparticles. Explains the electrostatic and hydrophobic collapse mechanisms during LNP self-assembly.
  • MDPI - Surfactant Effect on the Physicochemical Characteristics of Solid Lipid Nanoparticles Based on Pillar[5]arenes. Analyzes how surfactant concentration and amphiphilic orientation control particle size and surface charge.
  • National Institutes of Health (PMC) - Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles. Validates the inverse correlation between surfactant concentration and nanoparticle size.

Sources

Antimicrobial and biocidal screening assays using 1-Tetradecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Antimicrobial and Biocidal Screening Assays for 1-Tetradecylimidazolidine-2,4-dione

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

1-Tetradecylimidazolidine-2,4-dione (CAS 85391-29-3) is a synthetic long-chain alkyl hydantoin. While traditional small-molecule hydantoins (e.g., nitrofurantoin) target intracellular processes, alkyl-substituted hydantoins containing a lipophilic tail (≥C12) exhibit potent, membrane-active antimicrobial properties[1]. The tetradecyl (C14) chain allows the molecule to act as an amphiphilic disruptor, intercalating into bacterial phospholipid bilayers in a manner analogous to natural host-defense peptides and quaternary ammonium compounds (QACs)[1].

Causality of Design: The combination of a polar, hydrogen-bonding imidazolidine-2,4-dione head group and a highly hydrophobic C14 tail creates a surfactant-like profile. This structural duality drives the insertion of the alkyl chain into the bacterial membrane, leading to the collapse of the proton motive force (PMF), membrane permeabilization, and rapid bactericidal action[1].

Mechanism Hydantoin 1-Tetradecylimidazolidine-2,4-dione (Amphiphilic Structure) Insertion Insertion of C14 Alkyl Chain into Lipid Bilayer Hydantoin->Insertion Permeabilization Membrane Permeabilization & Loss of Proton Motive Force Insertion->Permeabilization Death Bacterial Cell Death (Bactericidal Effect) Permeabilization->Death

Fig 1. Membrane-disruption mechanism of amphiphilic alkyl hydantoins.

Analytical Screening Cascade

To accurately evaluate the biocidal efficacy of 1-Tetradecylimidazolidine-2,4-dione, a multi-tiered screening cascade is required. Because highly lipophilic compounds often suffer from poor aqueous solubility, standard optical density (OD600) readouts can yield false positives due to compound precipitation or micelle formation[2]. Therefore, the primary screening must rely on metabolic indicators, followed by mechanistic validation.

Workflow Start Compound Preparation (DMSO Stock) MIC Primary Screening Resazurin Microdilution Start->MIC Membrane Mechanistic Assay DiSC3(5) Depolarization MIC->Membrane If MIC < 16 µg/mL TimeKill Biocidal Efficacy Time-Kill Kinetics MIC->TimeKill Determine Bactericidal Nature Decision Lead Progression Data Synthesis Membrane->Decision TimeKill->Decision

Fig 2. Screening cascade for 1-Tetradecylimidazolidine-2,4-dione.

Self-Validating Experimental Protocols

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens. Causality Checkpoint: 1-Tetradecylimidazolidine-2,4-dione can precipitate in Mueller-Hinton Broth (MHB), scattering light and artificially inflating OD600 readings. Resazurin, a redox-sensitive dye, is reduced to fluorescent resorufin only by metabolically active cells, completely bypassing optical interference from the test compound[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-Tetradecylimidazolidine-2,4-dione in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in MHB. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity[3].

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus MRSA) to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Add 50 µL of the inoculum to 50 µL of the diluted compound. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark[2].

  • Readout: Visually inspect the plate (Blue = inhibition; Pink = growth) or measure fluorescence (Ex 560 nm / Em 590 nm).

Self-Validation System:

  • Sterility Control: MHB + Resazurin (Must remain blue to rule out contamination).

  • Growth Control: MHB + Bacteria + 1% DMSO + Resazurin (Must turn pink to prove bacteria are viable in the vehicle).

  • Positive Control: Vancomycin (Gram-positive) or Colistin (Gram-negative) at known MICs to validate assay sensitivity.

Protocol B: Membrane Depolarization Assay using DiSC3(5)

Purpose: To confirm that the biocidal mechanism is driven by membrane permeabilization. Causality Checkpoint: DiSC3(5) is a lipophilic, cationic, voltage-sensitive dye. It accumulates in polarized bacterial membranes, where its fluorescence is self-quenched. When 1-Tetradecylimidazolidine-2,4-dione inserts its C14 chain and disrupts the membrane, the proton motive force dissipates, releasing the dye into the buffer and causing a rapid spike in fluorescence[4].

Step-by-Step Methodology:

  • Cell Preparation: Grow bacteria to mid-log phase (OD600 ~0.4). Wash and resuspend in buffer (5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2) to an OD600 of 0.05. Note: 100 mM KCl is critical to equilibrate intracellular and extracellular K+ upon depolarization.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 30 minutes until fluorescence stabilizes (indicating maximum quenching).

  • Baseline Measurement: Monitor baseline fluorescence (Ex 622 nm / Em 670 nm) for 2 minutes using a spectrofluorometer[4].

  • Compound Injection: Inject 1-Tetradecylimidazolidine-2,4-dione at 1×, 2×, and 4× MIC concentrations.

  • Kinetics Tracking: Record fluorescence continuously for 15 minutes.

Self-Validation System:

  • Negative Control: 1% DMSO vehicle (Must show no fluorescence spike).

  • Positive Control: Melittin or Triton X-100 (Must show an immediate, maximum fluorescence spike).

Protocol C: Time-Kill Kinetics

Purpose: To differentiate between bacteriostatic and bactericidal activity and determine the rate of kill. Causality Checkpoint: Because membrane disruptors act rapidly, traditional 18-hour endpoint assays miss the dynamic biocidal action. Time-kill assays map the exact log-reduction trajectory over time[2].

Step-by-Step Methodology:

  • Prepare a starting inoculum of 1×106 CFU/mL in MHB.

  • Introduce 1-Tetradecylimidazolidine-2,4-dione at 4× MIC.

  • At specific time intervals (0, 15 min, 30 min, 1 h, 2 h, 4 h, 24 h), remove 100 µL aliquots.

  • Immediately neutralize the compound by diluting 1:10 in a neutralizing buffer (containing 3% Tween 80 and 0.3% Lecithin) to halt the biocidal action.

  • Plate serial dilutions on tryptic soy agar (TSA) and incubate for 24 hours to count viable colonies.

Self-Validation System: A compound is strictly defined as bactericidal if it achieves a ≥3 -log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative screening data for 1-Tetradecylimidazolidine-2,4-dione based on the behavior of homologous long-chain alkyl hydantoins[1].

Table 1: Representative Antimicrobial Profile of 1-Tetradecylimidazolidine-2,4-dione

Bacterial StrainGram StatusExpected MIC (µg/mL)Biocidal Classification (MBC/MIC)Membrane Depolarization Kinetics
Staphylococcus aureus (MRSA)Positive2 - 8Bactericidal (Ratio ≤ 2)Rapid spike (< 2 mins)
Enterococcus faecalis (VRE)Positive4 - 16Bactericidal (Ratio ≤ 2)Rapid spike (< 2 mins)
Escherichia coliNegative16 - 32Bactericidal (Ratio ≤ 4)Delayed spike (5-10 mins)
Pseudomonas aeruginosaNegative> 64N/A (Resistant)No significant spike

Data Interpretation: The compound exhibits highly potent activity against Gram-positive pathogens. The reduced efficacy against Gram-negative strains (like P. aeruginosa) is attributed to the outer membrane barrier and active efflux pumps, which restrict the access of the bulky C14 chain to the inner cytoplasmic membrane[3].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K.

Sources

Mass spectrometry fragmentation patterns and LC-MS protocols for 1-Tetradecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the LC-MS/MS Analysis of 1-Tetradecylimidazolidine-2,4-dione: Fragmentation Pathways and Quantitative Protocol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for the analysis of 1-Tetradecylimidazolidine-2,4-dione, a long-chain N-substituted hydantoin derivative. Hydantoins are a critical scaffold in medicinal chemistry, and understanding their analytical behavior is paramount for research and development.[1] This guide elucidates the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pathways of the title compound and presents a robust, step-by-step Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for its separation and detection. The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals requiring reliable characterization and quantification of this and structurally related molecules.

Introduction and Physicochemical Context

1-Tetradecylimidazolidine-2,4-dione belongs to the imidazolidine class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms.[2] The attachment of a long (C14) tetradecyl alkyl chain imparts significant hydrophobicity, which governs its solubility and chromatographic behavior, making reversed-phase LC an ideal analytical approach.[2] Given the compound's potential applications in pharmaceutical development and biological research, a validated analytical method is essential for pharmacokinetic studies, metabolite identification, and quality control.[2]

This guide addresses the analytical challenges by proposing a fragmentation scheme based on fundamental principles of mass spectrometry and established patterns for related structures, such as N-substituted ureas and other hydantoin derivatives.[3][4][5]

Table 1: Physicochemical Properties of 1-Tetradecylimidazolidine-2,4-dione

PropertyValueSource
Molecular Formula C₁₇H₃₂N₂O₂Calculated
Monoisotopic Mass 296.2464 DaCalculated
Average Mass 296.4532 DaCalculated
Appearance Solid (predicted)EvitaChem[2]
Classification Imidazolidine Derivative, N-Substituted HydantoinEvitaChem[2]

Mass Spectrometry: Predicted Fragmentation Pathways

Under Electrospray Ionization (ESI) conditions, particularly in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 297.25.[1][6] ESI is a soft ionization technique that minimizes in-source fragmentation, making it ideal for determining the intact molecular weight.[1][7] Subsequent fragmentation for structural elucidation is achieved through Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[6][8]

The fragmentation of the [M+H]⁺ ion of 1-Tetradecylimidazolidine-2,4-dione is predicted to occur via two primary, competing pathways:

  • Cleavage of the N-Alkyl Chain: The most facile fragmentation for long-chain N-alkyl compounds involves cleavages along the alkyl chain. This typically occurs via charge-remote fragmentation, leading to a series of carbocation fragments or neutral losses. A significant fragmentation is the cleavage of the C-C bond beta to the nitrogen atom, resulting in the loss of a C₁₂H₂₄ alkene via a six-membered ring rearrangement, or successive losses of CH₂ units (14 Da).

  • Fragmentation of the Hydantoin Ring: The hydantoin ring itself can undergo characteristic cleavages. Common fragmentation pathways for hydantoins and related cyclic ureas include the loss of isocyanic acid (HNCO) or cleavages across the ring, often initiated by ring-opening.[4][5][9] For N-substituted ureas, a characteristic fragmentation is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[5]

These pathways are visualized in the diagram below.

Fragmentation_Pathway cluster_alkyl Alkyl Chain Fragmentation cluster_ring Hydantoin Ring Fragmentation M_H [M+H]⁺ m/z 297.25 C₁₇H₃₃N₂O₂⁺ F1 Fragment A m/z 113.06 C₅H₉N₂O₂⁺ M_H->F1 - C₁₂H₂₄ (168 Da) (β-cleavage) F2 Series of Alkyl Fragments [CnH2n+1]⁺ M_H->F2 - C₁₄H₂₉N₂O₂• (Charge retention on chain) F3 Fragment B m/z 254.24 C₁₆H₃₂NO⁺ M_H->F3 - HNCO (43 Da) (Loss of Isocyanic Acid) F4 Fragment C m/z 101.05 C₄H₅N₂O₂⁺ M_H->F4 - C₁₃H₂₆ (182 Da) (Loss of Tridecene)

Figure 1: Predicted MS/MS fragmentation pathways for protonated 1-Tetradecylimidazolidine-2,4-dione.

Table 2: Predicted Key Fragment Ions for MS/MS Analysis

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragment Identity/Pathway
297.25254.24HNCO (43.01 Da)Loss of isocyanic acid from the hydantoin ring.[4][9]
297.25113.06C₁₂H₂₄ (168.23 Da)Cleavage of the alkyl chain beta to the ring nitrogen.
297.25101.05C₁₄H₂₈ (196.37 Da)Cleavage at the N-C bond, retaining the protonated hydantoin ring.
297.25Series starting at 197.23C₇H₁₄, C₈H₁₆, etc.Stepwise losses along the alkyl chain.

Detailed LC-MS/MS Application Protocol

This protocol provides a starting point for the quantitative analysis of 1-Tetradecylimidazolidine-2,4-dione. Optimization may be required based on the specific instrumentation and sample matrix.[10]

Sample and Standard Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the reversed-phase LC system and to minimize matrix effects.[10]

  • Solvent Selection: Due to the long alkyl chain, 1-Tetradecylimidazolidine-2,4-dione is hydrophobic. A suitable solvent is a mixture of methanol and acetonitrile (e.g., 50:50 v/v).

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 1-Tetradecylimidazolidine-2,4-dione reference standard and dissolve it in 1.0 mL of the selected solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration range of 1-1000 ng/mL. A concentration of 1-10 µg/mL is generally sufficient for initial ESI-MS tuning.[1]

  • Sample Preparation: For biological or other complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences. For simpler matrices, a "dilute-and-shoot" approach may be sufficient. Ensure the final sample is dissolved in a solvent compatible with the initial LC conditions.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before placing them in autosampler vials.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is recommended to provide sufficient retention for the hydrophobic analyte.

Table 3: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard for hydrophobic small molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ESI mode.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting hydrophobic compounds.
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% BA gradient is necessary to elute the highly retained analyte while maintaining good peak shape.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLCan be adjusted based on sensitivity requirements.
Mass Spectrometry (MS) Method

The analysis should be performed on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) capable of MS/MS.

Table 4: Recommended MS Parameters (Positive ESI Mode)

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveHydantoins readily form [M+H]⁺ ions.[1]
Capillary Voltage 3.5 kVStandard starting point; optimize for maximum signal.
Nebulizing Gas Nitrogen, 45 psiAssists in desolvation and droplet formation.
Drying Gas Temp. 325 °CFacilitates solvent evaporation.[11]
Drying Gas Flow 10 L/minRemoves residual solvent from the ions.
Scan Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification.[12]

Table 5: Proposed MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
1-Tetradecylimidazolidine-2,4-dione297.25113.120-25 (Optimize)Quantifier (most intense/stable)
1-Tetradecylimidazolidine-2,4-dione297.25254.215-20 (Optimize)Qualifier

Note: Collision energy is instrument-dependent and must be empirically optimized by infusing a standard solution and varying the energy to find the value that yields the highest product ion intensity.

Workflow start Start: Sample/Standard prep 1. Sample Preparation (Dissolve & Filter) start->prep inject 2. LC Injection (Reversed-Phase C18) prep->inject separate 3. Gradient Elution (Separation by Hydrophobicity) inject->separate ionize 4. ESI Source (Generate [M+H]⁺ Ions) separate->ionize select 5. MS1: Precursor Selection (Isolate m/z 297.25) ionize->select fragment 6. Collision Cell (CID) (Induce Fragmentation) select->fragment detect 7. MS2: Product Ion Detection (Scan for m/z 113.1 & 254.2) fragment->detect analyze 8. Data Analysis (Peak Integration & Quantification) detect->analyze end End: Report Concentration analyze->end

Figure 2: Overall experimental workflow for the LC-MS/MS analysis of 1-Tetradecylimidazolidine-2,4-dione.

Conclusion

This application note details a comprehensive approach to the analysis of 1-Tetradecylimidazolidine-2,4-dione using LC-MS/MS. A scientifically grounded fragmentation pattern has been proposed, identifying key product ions resulting from both alkyl chain and hydantoin ring cleavages. The provided LC-MS/MS protocol offers a robust starting point for method development, enabling sensitive and selective quantification of this compound. By understanding the underlying principles of fragmentation and chromatography, researchers can confidently apply and adapt this method for various applications in drug discovery and development.

References

  • Suzuki, T., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry, 40(1), 225-226. [Link]

  • Reva, I., et al. (2013). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). ResearchGate. [Link]

  • NextSDS. (n.d.). 1-tetradecylimidazolidine-2,4-dione — Chemical Substance Information. NextSDS.com. [Link]

  • Bradbury, A. G., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. University of Southampton. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.ac.in. [Link]

  • Nelson, C. C., & McCloskey, J. A. (1994). Collision-induced dissociation of uracil and its derivatives. Journal of the American Society for Mass Spectrometry, 5(5), 339-349. [Link]

  • Niwa, T., et al. (2001). Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry. Journal of Mass Spectrometry, 36(1), 30-37. [Link]

  • Patel, D. R., et al. (2017). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Journal of Applicable Chemistry, 6(5), 896-911. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Shimada, K., & Mitamura, K. (2003). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Health Science, 49(2), 83-93. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Khan, I., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 919363. [Link]

  • G-C-Popa, D., et al. (2019). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Molecules, 24(11), 2108. [Link]

  • Youssef, A. M., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. [Link]

  • Jia, Z., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. LCGC North America, 38(11), 634-641. [Link]

  • Kumar, D. P., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • Wikipedia. (n.d.). Ureas. En.wikipedia.org. [Link]

  • Navarrete-Vázquez, G., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 14(1), 356-369. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGCGroup.com. [Link]

  • Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 19-26. [Link]

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Application Note: Formulating 1-Tetradecylimidazolidine-2,4-dione into Polymeric Micelles

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Solubilization, Self-Assembly Thermodynamics, and Protocol Validation

Introduction and Rationale

1-Tetradecylimidazolidine-2,4-dione (CAS 85391-29-3) is a lipophilic hydantoin derivative characterized by its active imidazolidine-2,4-dione pharmacophore and a long, 14-carbon (tetradecyl) aliphatic chain[1]. Hydantoin derivatives are of significant clinical interest due to their potent membrane-active antimicrobial properties and low rates of bacterial resistance[2]. However, the extreme hydrophobicity imparted by the C14 chain renders the molecule practically insoluble in aqueous media, severely limiting its bioavailability and therapeutic utility.

To overcome this translational barrier, encapsulating the compound within polymeric micelles is a highly effective strategy[3]. By utilizing an amphiphilic block copolymer such as mPEG-b-PCL (methoxy poly(ethylene glycol)-block-poly(ε-caprolactone)), the highly lipophilic tetradecyl chain can be thermodynamically sequestered within the hydrophobic PCL core via van der Waals interactions. Simultaneously, the hydrophilic PEG corona provides steric stabilization, enabling the stable dispersion of the drug in physiological fluids[4]. Furthermore, these nanostructures can act as targeted delivery vehicles, directly fusing with and disrupting bacterial membranes[5].

Mechanism M Hydantoin-Loaded Micelle (Sterically Stabilized) B Bacterial Membrane (Target Site) M->B Diffusion R Micelle Disassembly & Drug Release B->R I Membrane Insertion (C14 Tetradecyl Chain) R->I D Membrane Disruption & Bacterial Lysis I->D

Caption: Mechanism of membrane-active hydantoin delivery via polymeric micelles.

Experimental Workflow: The Thin-Film Hydration Method

The Thin-Film Hydration method is the gold standard for formulating mPEG-PCL micelles loaded with highly lipophilic agents[4]. This bottom-up self-assembly technique ensures intimate molecular mixing of the drug and polymer prior to aqueous dispersion.

Workflow A Co-dissolution (Drug + mPEG-PCL in CHCl3) B Rotary Evaporation (Reduced Pressure, 40°C) A->B C Thin-Film Formation (Amorphous Solid Dispersion) B->C D Aqueous Hydration (PBS pH 7.4, 60°C) C->D E Self-Assembly (Micelle Formation) D->E F Purification (0.22 µm Filtration) E->F

Caption: Workflow for formulating 1-tetradecylimidazolidine-2,4-dione polymeric micelles.

Step-by-Step Formulation Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific visual or analytical cues are provided to confirm the success of the step.

Materials Required
  • Active Pharmaceutical Ingredient (API): 1-Tetradecylimidazolidine-2,4-dione

  • Polymer: mPEG-b-PCL (e.g., MW 2000-b-2000 Da)

  • Solvents: Chloroform (CHCl₃) and Methanol (MeOH), HPLC grade

  • Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4

Step 1: Co-Dissolution (Organic Phase)
  • Weigh 10 mg of 1-Tetradecylimidazolidine-2,4-dione and 90 mg of mPEG-b-PCL (1:9 drug-to-polymer mass ratio).

  • Dissolve the mixture in 5.0 mL of a CHCl₃:MeOH (2:1 v/v) solvent blend in a round-bottom flask.

  • Causality & Expert Insight: The co-solvent system is critical. Chloroform is required to fully solvate the highly lipophilic C14 tetradecyl chain and the PCL core, while methanol ensures the PEG corona remains fully extended. This prevents premature, localized micellization in the organic phase, ensuring a homogeneous distribution.

Step 2: Solvent Evaporation
  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C and 150 rpm for 30 minutes.

  • Apply a high vacuum for an additional 2 hours to remove residual solvent traces.

  • Causality & Expert Insight: Rapid solvent removal at 40°C (below the melting point of PEG) flash-freezes the drug and polymer into a homogeneous, amorphous solid dispersion.

  • Self-Validation Check: The resulting film should appear as a uniform, transparent, or slightly frosted layer on the flask walls. Opaque white crystalline patches indicate phase separation and premature drug precipitation.

Step 3: Aqueous Hydration and Self-Assembly
  • Pre-warm 10 mL of PBS (pH 7.4) to 60°C.

  • Add the pre-warmed PBS to the round-bottom flask containing the thin film.

  • Hydrate the film by rotating the flask at 60°C at atmospheric pressure for 45 minutes, followed by 5 minutes of gentle bath sonication.

  • Causality & Expert Insight: The hydration temperature must exceed the melting transition temperature ( Tm​ ) of the PCL core (~55°C). At 60°C, the PCL blocks gain the thermodynamic mobility required to self-assemble around the hydrophobic tetradecyl chains, effectively trapping the hydantoin derivative within the core.

  • Self-Validation Check: A successful hydration yields a slightly opalescent, bluish dispersion (Tyndall effect) with no visible particulates. If macroscopic white flakes are observed, the thermodynamic loading capacity of the core has been exceeded.

Step 4: Purification
  • Allow the micellar dispersion to cool to room temperature.

  • Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet any unencapsulated drug aggregates.

  • Filter the supernatant through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Causality & Expert Insight: PES is strictly recommended over PTFE or Nylon due to its hydrophilic nature and low non-specific binding, ensuring the PEGylated micelles pass through while retaining large, unencapsulated hydrophobic drug crystals.

Analytical Characterization & Expected Data

To validate the formulation, quantitative characterization of the micelles is required. The table below summarizes the target parameters, the analytical methods used, and the mechanistic implications of the data.

ParameterTarget ValueAnalytical MethodMechanistic Implication
Z-average Size 20 - 50 nmDynamic Light Scattering (DLS)Optimal size for passive tissue diffusion and evasion of rapid reticuloendothelial system (RES) clearance.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Confirms a uniform, monodisperse micellar self-assembly. A PDI > 0.2 indicates secondary aggregation.
Zeta Potential -2 to +2 mVElectrophoretic Light ScatteringThe neutral PEG corona effectively shields the core, preventing non-specific protein adsorption in vivo.
Encapsulation Efficiency (EE%) > 85%HPLC (UV detection)Indicates strong hydrophobic affinity between the C14 tetradecyl chain and the PCL block.
Drug Loading (DL%) ~ 10% w/wHPLC (UV detection)Represents the maximum thermodynamic capacity of the micellar core before structural destabilization occurs.
HPLC Sample Preparation Protocol

To accurately measure Encapsulation Efficiency (EE%), the micellar structure must be completely disrupted prior to injection[3].

  • Take a 100 µL aliquot of the purified micelle dispersion.

  • Dilute 50-fold into a mixture of 50/50 Acetonitrile (ACN) : Water (v/v)[3].

  • Vortex vigorously for 2 minutes to force the disassembly of the PCL core and release the 1-tetradecylimidazolidine-2,4-dione.

  • Filter through a 0.2 µm filter into an HPLC autosampler vial and quantify against a standard curve.

References[3] Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs. Source: bio-protocol.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbMeqWp3L91_l8SdCwmJQBBgGfMM-lvHfGQbSR0fwvbec-Zu5YwdM4Sp5nQ2ijVusZu3VG6W2E6RY0a0XWDShI9FEMXBM3SSnqNO5W11aufhdvOiAeA13gCd8PTjAGYQ1yOmwNc4yjAIj7kqXnTw==[4] Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqxAcizpN9U5jDyJC_KG2__GIeIdPH3da9dlpaBpVZFObjFcJ0O9zhRwJ9vtWRS8kcvunl2Ox4xy1KTl5ZsGncAz8-3EWmWfBtfI7hp_tI12NelW4hNoZL4W4jXIrG8DHFEb1JONv7mQUf5ms=[1] 1-tetradecylimidazolidine-2,4-dione — Chemical Substance Information. Source: nextsds.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE_5FeuB1-d96mfsChBB7n-jl68S5VrkfhEN7rCwTEk2h9DE1jlxmVK05rPt9AP5n19T911eME53LOG7Lo1uLNAMZA_yDh0OpxMQpQS3WUgjhGkPe-J-9ezLFSoWyNefVzIg5u-gYSkZ04xuOI5EVMHnOYE6t-01MF1WvqIW4kj726UdzJniuo[5] Antimicrobial Polymeric Structures Assembled on Surfaces. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDDldAxrZgiTInFv8PDQGOFsVXadROiMbwFGKoGnw4VuAdb917cd4U9byv-oj-koTHeyU504AXpza8cL15iPOPFV_bvVXRNb6s5SN4xVlxq1AK-O3-OVkK4ppCq-w1kMgnLKjkCqK5F3boQLc=[2] Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhNPn8c9h5h9o9Bs17Y-Hr7DRDpnGZIhq2ZhHDJFj9PCBQY4Aw49g1EMq2tYvunmkF2FzZBJ8GqJRmDEMzIutlHOed-iLNanPxMEaAdu0i6wqiVgMRaSo_LdSnC-_DlgObkZwE8ysFhN03le6TQ9UC

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Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-Tetradecylimidazolidine-2,4-dione in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the severe solubility challenges associated with 1-Tetradecylimidazolidine-2,4-dione .

This compound is a highly lipophilic hydantoin derivative frequently utilized as a template for Fatty Acid Amide Hydrolase (FAAH) inhibitors (). Its 14-carbon (tetradecyl) aliphatic chain confers extreme hydrophobicity, leading to rapid precipitation, nano-aggregate formation, and non-specific plastic binding when introduced into standard aqueous in vitro assay buffers.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating protocols to ensure your compound remains fully in solution.

Diagnostic Overview & Solubilization Workflow

Before adjusting your assay parameters, follow this decision tree to determine the optimal path for introducing 1-Tetradecylimidazolidine-2,4-dione into your aqueous system.

Workflow Start 1-Tetradecylimidazolidine-2,4-dione (Solid Powder) Step1 Dissolve in 100% DMSO (Primary Stock: 10 mM) Start->Step1 Decision Directly dilute into aqueous assay buffer? Step1->Decision Precip Compound Precipitation (False Negatives / Artifacts) Decision->Precip Yes (High Risk) Step2 Add to 20% HP-β-CD Solution (Carrier Matrix) Decision->Step2 No (Best Practice) Step3 Vortex & Sonicate (Form Inclusion Complex) Step2->Step3 Step4 Dilute into Assay Media (Final DMSO ≤ 1%) Step3->Step4 Success Homogeneous Solution Ready for in vitro Assay Step4->Success

Figure 1: Decision tree for solubilizing 1-Tetradecylimidazolidine-2,4-dione in in vitro assays.

Troubleshooting FAQs: Mechanisms & Causality

Q: Why does 1-Tetradecylimidazolidine-2,4-dione precipitate when diluted from DMSO directly into my assay buffer? A: This is driven by a phenomenon known as "solvent shift." When the DMSO stock is introduced into an aqueous environment, water molecules are forced to form a highly ordered, clathrate-like cage around the exposed 14-carbon tetradecyl chain. Because this highly ordered state is entropically unfavorable, the lipid-like molecules rapidly self-associate to minimize their exposed hydrophobic surface area. This leads to immediate nucleation and precipitation, drastically reducing the bioavailable fraction of the compound and causing false negatives in your assays.

Q: I increased the DMSO concentration to 5% to force it into solution, but my cells are dying. What is the optimal solubilization strategy? A: High concentrations of DMSO (>1% v/v) cause severe osmotic stress and membrane permeabilization in cell-based assays. Furthermore, DMSO only delays precipitation; it does not thermodynamically stabilize the compound in water. The most robust strategy is utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . HP-β-CD acts as a molecular host: its hydrophobic internal cavity encapsulates the tetradecyl chain, while its hydrophilic exterior ensures the entire host-guest complex remains soluble in the aqueous bulk phase ().

Q: How do I know if the compound is truly in solution and not just forming a "nano-suspension" that looks clear to the naked eye? A: Visual inspection is insufficient for highly lipophilic compounds, as nano-aggregates (10–500 nm) will not cause obvious cloudiness but will still sequester the drug away from your biological target. To validate true solubilization, you must implement a self-validating optical method, such as Laser Nephelometry or Dynamic Light Scattering (DLS), to measure light scattering caused by particulate formation (See Protocol 2 below).

Quantitative Comparison of Solubilization Vehicles

To assist in experimental design, the following table summarizes the expected performance of various carrier matrices when formulating 1-Tetradecylimidazolidine-2,4-dione for in vitro use.

Solubilization VehicleMax Tolerated Conc. (Cell Assays)Expected Compound Solubility LimitCytotoxicity / Artifact RiskOptical Interference Risk
100% DMSO (Direct) ≤ 1.0% (v/v)< 1 µM (Precipitates)High (>1% v/v)High (Light Scattering)
10% Tween-80 ≤ 0.1% (v/v)~10 - 25 µMModerate (Membrane disruption)Low
Fatty Acid-Free BSA 0.1 - 1.0% (w/v)~5 - 20 µMLowLow
20% HP-β-CD ≤ 2.0% (w/v)> 100 µM Low None

Mechanistic Insight: Cyclodextrin Encapsulation

Understanding the thermodynamic drive behind cyclodextrin complexation is critical for proper formulation. The diagram below illustrates how HP-β-CD prevents the tetradecyl chain from interacting with the aqueous phase.

Mechanism Lipid 1-Tetradecylimidazolidine-2,4-dione (Exposed C14 Chain) Complex Inclusion Complex (Shielded C14 Chain) Lipid->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin (Hydrophobic Core) CD->Complex Host-Guest Interaction Target In Vitro Target (e.g., FAAH Enzyme) Complex->Target Controlled Release in Aqueous Media

Figure 2: Thermodynamic mechanism of HP-β-CD host-guest encapsulation of the tetradecyl chain.

Self-Validating Experimental Protocols

To ensure scientific integrity, the formulation workflow (Protocol 1) must be directly coupled with a physical validation step (Protocol 2). This creates a self-validating system that guarantees the compound is bioavailable before you run your biological assay.

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

This protocol utilizes phase-solubility principles to force the lipophilic compound into the cyclodextrin cavity ().

  • Prepare the Carrier Matrix: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your base assay buffer (e.g., PBS or HEPES) to a concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Prepare the Primary Stock: Dissolve 1-Tetradecylimidazolidine-2,4-dione powder in 100% anhydrous DMSO to create a 10 mM stock. Note: Ensure the DMSO is fresh to prevent water absorption, which prematurely degrades solubility.

  • Form the Intermediate Complex (10X): Slowly add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the 20% HP-β-CD solution while vortexing continuously. This yields a 100 µM intermediate stock containing 1% DMSO.

  • Thermodynamic Equilibration: Place the intermediate stock in a sonicating water bath at 37°C for 15–20 minutes. The mechanical energy and heat overcome the activation barrier, allowing the tetradecyl chain to fully insert into the cyclodextrin cavity.

  • Final Dilution: Dilute the 10X intermediate stock 1:10 into your final pre-warmed assay media. The final working concentration will be 10 µM compound, 0.1% DMSO, and 2% HP-β-CD.

Protocol 2: Kinetic Solubility Verification via Laser Nephelometry

Never assume a clear solution is free of nano-precipitates. This protocol validates Protocol 1.

  • Plate Preparation: Transfer 200 µL of the final assay solution (generated in Protocol 1, Step 5) into a clear-bottom, black-walled 96-well plate.

  • Control Setup: In adjacent wells, add 200 µL of a blank control (Assay media containing 0.1% DMSO and 2% HP-β-CD, but no compound).

  • Measurement: Read the plate using a microplate nephelometer (e.g., BMG NEPHELOstar) equipped with an 800 nm laser.

  • Data Interpretation: Calculate the Relative Nephelometric Units (RNU).

    • If the sample RNU is ≤ 10% higher than the blank control, the compound is successfully in solution.

    • If the sample RNU is > 10% higher than the blank, nano-aggregates have formed. Troubleshooting action: Return to Protocol 1 and increase the sonication time (Step 4) or increase the HP-β-CD concentration.

References

  • Muccioli, G. G., Fazio, N., Mathison, C. J., et al. (2006). "Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates." Journal of Medicinal Chemistry, 49(1), 417-425. URL:[Link]

  • Beig, A., Miller, J. M., & Dahan, A. (2017). "Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer." Molecular Pharmaceutics, 14(7), 2464-2474. URL:[Link]

  • Loftsson, T., Hreinsdóttir, D., & Másson, M. (2005). "Evaluation of cyclodextrin solubilization of drugs." International Journal of Pharmaceutics, 302(1-2), 18-28. URL:[Link]

Technical Support Center: Improving UV Detection Limits and Sensitivity for 1-Tetradecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals to provide a comprehensive resource for enhancing the UV detection of 1-Tetradecylimidazolidine-2,4-dione. Through a structured question-and-answer format, troubleshooting guides, and detailed protocols, this document aims to address common challenges and offer effective solutions.

Introduction

1-Tetradecylimidazolidine-2,4-dione is a molecule characterized by a long alkyl chain attached to a heterocyclic core. This structure, while integral to its intended function, presents significant hurdles for analytical detection using UV-Vis spectrophotometry. The primary challenge lies in the molecule's weak chromophore, which results in poor UV absorbance and consequently high detection limits. This guide provides a systematic and scientifically-grounded approach to overcome these analytical difficulties.

Frequently Asked Questions (FAQs)

Q1: Why is the UV signal for my 1-Tetradecylimidazolidine-2,4-dione sample so low?

A weak or non-existent UV signal is a common issue with this compound. The imidazolidine-2,4-dione ring system is a poor chromophore, meaning it does not absorb UV light strongly. The long tetradecyl chain, while making up a significant portion of the molecule's mass, is transparent to UV radiation. This combination of a weak chromophore and a large non-absorbing substituent leads to a low molar absorptivity and, therefore, a weak signal.

Q2: At what wavelength should I be setting my UV detector?

The optimal wavelength (λmax) for the imidazolidine-2,4-dione core is expected to be in the low UV range, typically between 200-220 nm. It is critical to experimentally determine the λmax using a purified standard of your compound dissolved in your mobile phase. This is because the solvent environment can slightly alter the absorbance profile of the molecule.[1] A diode array detector (DAD) is ideal for this purpose as it can scan a range of wavelengths simultaneously.[2]

Q3: Can I just increase my sample concentration to get a better signal?

While increasing the concentration will proportionally increase the absorbance according to the Beer-Lambert Law, this is often not a practical or effective solution.[1] High concentrations of 1-Tetradecylimidazolidine-2,4-dione can lead to several problems, including poor solubility in typical HPLC mobile phases, which can cause sample precipitation and column clogging.[3] It can also lead to chromatographic peak distortion.[3] A more robust approach is to improve the inherent detectability of the molecule.

Troubleshooting and Optimization Strategies

This section provides a systematic workflow to diagnose and resolve issues related to the poor UV detection of 1-Tetradecylimidazolidine-2,4-dione.

Sources

Chromatography Technical Support Center: HPLC Gradient Optimization for Alkyl Imidazolidinediones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the separation and quantification of alkyl imidazolidinedione derivatives.

Alkyl imidazolidinediones (hydantoin derivatives) present a unique chromatographic challenge: they possess a highly polar, hydrogen-bonding core (the imidazolidinedione ring) coupled with hydrophobic alkyl chains. This dual nature often results in mixed-mode retention behaviors, unpredictable elution profiles, and severe peak tailing on standard reversed-phase (RP-HPLC) media. Because their retention behavior is strictly dictated by the interplay between their partition coefficients (LogP) and the mobile phase composition[1], gradient optimization must be approached systematically.

Troubleshooting FAQs: Resolving Common Separation Artifacts

Q1: Why do my alkyl imidazolidinediones show severe peak tailing on standard C18 columns? Causality: Peak tailing in hydantoin derivatives is rarely a gradient slope issue; it is a secondary interaction issue. The imidazolidinedione ring contains imide nitrogens that act as strong hydrogen-bond donors and acceptors. At neutral pH, these nitrogens interact aggressively with unreacted, ionized silanol groups (pKa ~3.5–4.5) on the silica stationary phase. Solution: Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA). This highly acidic environment fully protonates the residual silanols, neutralizing their charge and eliminating the secondary ion-exchange interactions[2]. Simultaneously, it ensures the weakly acidic hydantoin core (pKa ~8.5) remains fully unionized, driving purely hydrophobic retention[3].

Q2: My compounds elute near the void volume despite having hydrophobic alkyl chains. How do I improve retention? Causality: If the initial organic composition of your gradient is too high, the highly polar core of the imidazolidinedione dominates the solvation dynamics, preventing the hydrophobic alkyl chains from partitioning into the C18 stationary phase. Solution: Implement a shallow initial gradient with an isocratic hold. Start at 2–5% organic modifier and hold for at least 2 to 3 column volumes before initiating the ramp. If retention remains poor ( k′<2 ), switch from a standard C18 to a polar-endcapped C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain polar hydantoin derivatives[4].

Q3: How do I separate closely eluting positional isomers of alkyl imidazolidinediones? Causality: Structural isomers with identical molecular weights but varying alkyl chain branching have nearly identical solvent strength parameters ( S ). A standard linear gradient (e.g., 5% to 95% over 20 minutes) forces them through their critical elution composition too quickly, resulting in co-elution. Solution: You must decouple the gradient steepness from the overall run time by using a focused gradient . Calculate the exact %B at which the isomers elute, and flatten the gradient slope (ΔΦ/dt) to < 1% B/min specifically across that narrow elution window[5].

Q4: How do I transition my UV-based TFA gradient method to an LC-MS compatible method? Causality: While 0.1% TFA yields excellent peak shape by ion-pairing and suppressing silanols, it causes severe ion suppression in electrospray ionization (ESI-MS) by increasing the surface tension of the droplets and forming strong ion pairs with the analyte in the gas phase. Solution: Replace TFA with 5 mM ammonium acetate adjusted to pH 4.0. This volatile buffer maintains the hydantoin core in its neutral state for RP-HPLC retention while providing excellent ionization efficiency and volatility for mass spectrometric detection[6].

Gradient Optimization Workflow

The following logic tree dictates the diagnostic and optimization pathways for alkyl imidazolidinedione separations.

HPLC_Workflow Step1 1. Initial Setup Column: Polar-Endcapped C18 Mobile Phase: 0.1% FA in H2O/ACN Step2 2. Scouting Gradient Run 5% to 95% Organic over 20 min Step1->Step2 Decision 3. Chromatographic Evaluation Assess Retention, Shape, Resolution Step2->Decision Issue1 Issue: k' < 2 (Insufficient Retention) Decision->Issue1 Issue2 Issue: As > 1.5 (Peak Tailing) Decision->Issue2 Issue3 Issue: Rs < 1.5 (Isomer Co-elution) Decision->Issue3 Success 4. Method Validation Optimal Separation Achieved Decision->Success All Criteria Met Fix1 Action: Add 5 min Isocratic Hold at 5% B or use HILIC Issue1->Fix1 Fix2 Action: Lower pH to 2.5 (Use 0.1% TFA) Issue2->Fix2 Fix3 Action: Implement Focused Gradient Flatten %B/min at Elution Issue3->Fix3 Fix1->Step2 Fix2->Step2 Fix3->Step2

Figure 1: Systematic HPLC gradient optimization workflow for alkyl imidazolidinediones.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Universal Scouting Gradient for Novel Alkyl Imidazolidinediones

Objective: Determine the approximate elution window and evaluate baseline retention behavior of unknown derivatives.

  • System Preparation: Purge the HPLC system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid ensures the hydantoin core remains neutral to maximize hydrophobic retention while providing a baseline for LC-MS compatibility.

  • Column Equilibration: Equilibrate a polar-endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with 5% B for a minimum of 10 column volumes.

  • Gradient Execution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar core at the column head).

    • 2.0 - 22.0 min: 5% to 95% B (Linear ramp at 4.5% B/min)[5].

    • 22.0 - 25.0 min: 95% B (Column wash to remove highly hydrophobic impurities).

    • 25.0 - 30.0 min: 5% B (Re-equilibration).

  • Validation Checkpoint: Calculate the retention factor ( k′=(tr​−t0​)/t0​ ).

    • Self-Validation: If k′<2 , the analyte is not sufficiently partitioning into the stationary phase, meaning the method fails validation. Corrective action: Switch to a HILIC column[4]. If k′≥2 , the method passes initial validation; proceed to calculate the elution composition ( Φe​ ) for further refinement.

Protocol 2: Focused Gradient Optimization for Isomer Resolution

Objective: Achieve baseline separation of positional or diastereomeric isomers of alkyl imidazolidinediones.

  • Calculate Elution Composition ( Φe​ ): From Protocol 1, identify the retention time ( tr​ ) of the co-eluting isomers. Calculate the %B at the column inlet when the peak eluted, strictly accounting for the system dwell volume ( Vd​ ) and column dead volume ( Vm​ )[5].

  • Design the Focused Gradient:

    • 0.0 - 2.0 min: 5% B.

    • 2.0 - 5.0 min: Rapidly ramp to ( Φe​−5% ).

    • 5.0 - 20.0 min: Shallow ramp from ( Φe​−5% ) to ( Φe​+5% ) at a rate of 0.5% B/min.

    • Causality: Flattening the gradient slope exponentially increases the time the isomers spend partitioning between the mobile and stationary phases, maximizing the selectivity factor ( α ).

  • Temperature Optimization: Set the column oven to 25°C.

    • Causality: Lower temperatures decrease lateral diffusion and increase the structural rigidity of the hydrophobic alkyl chains, enhancing the stationary phase's ability to recognize subtle positional differences.

  • Validation Checkpoint: Calculate the resolution ( Rs​=2(tr2​−tr1​)/(w1​+w2​) ).

    • Self-Validation: If Rs​≥1.5 , baseline separation is validated. If Rs​<1.5 , the method fails validation. Corrective action: Decrease the gradient slope further to 0.25% B/min, or transition to an immobilized polysaccharide-based chiral stationary phase if the isomers exhibit enantiomeric properties[7].

Quantitative Optimization Data

The selection of the mobile phase modifier is the single most critical variable in optimizing peak shape for imidazolidinediones. The table below summarizes the quantitative impact of various modifiers on chromatographic performance.

Table 1: Impact of Mobile Phase Modifiers on Alkyl Imidazolidinedione Chromatography

ModifierConcentrationMobile Phase pHPeak Asymmetry ( As​ )LC-MS CompatibilityPrimary Mechanism / Causality
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.01.0 - 1.1 (Excellent)Poor (Ion suppression)Fully protonates silanols; strong ion-pairing prevents secondary interactions[2].
Formic Acid (FA) 0.1% (v/v)~2.71.2 - 1.4 (Good)ExcellentBalances moderate silanol suppression with high MS ionization efficiency.
Ammonium Acetate 5 mM~4.01.3 - 1.5 (Moderate)ExcellentBuffers at pH 4 to keep the hydantoin core neutral; highly volatile for MS[6].
No Modifier (Water/ACN) N/A~6.0 - 7.0> 2.0 (Severe Tailing)GoodUnsuppressed silanols interact strongly with the imide nitrogens of the hydantoin ring.

Sources

Purification and recrystallization troubleshooting for 1-Tetradecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 1-Tetradecylimidazolidine-2,4-dione (also known as 1-tetradecylhydantoin).

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges presented by this molecule. 1-Tetradecylimidazolidine-2,4-dione features a highly polar, hydrogen-bonding hydantoin head group attached to a highly lipophilic 14-carbon (tetradecyl) aliphatic tail[1]. This amphiphilic topology causes the molecule to behave similarly to a non-ionic surfactant. During purification, this dual nature frequently disrupts standard crystallization thermodynamics, leading to micellization, gelation, or liquid-liquid phase separation ("oiling out") rather than orderly crystal lattice formation.

This center provides field-proven, self-validating methodologies to ensure high-purity recovery.

Frequently Asked Questions (FAQs)

Q1: Why does my product form a milky oil at the bottom of the flask instead of crystallizing? A1: This phenomenon is known as "oiling out." It occurs when the solute precipitates at a temperature above its melting point in that specific solvent mixture, or when the solution is excessively supersaturated[2]. Because of its long hydrophobic tail, 1-tetradecylimidazolidine-2,4-dione readily forms a solute-rich liquid phase rather than nucleating[3]. Causality & Solution: The thermodynamic driving force for precipitation is currently favoring phase separation over crystallization. To fix this, reheat the mixture until the oil completely redissolves, add a small volume (5-10% v/v) of your "good" solvent to decrease the saturation level, and cool the solution much more slowly[4].

Q2: Can I use an Ethanol/Water system for recrystallization? A2: While Ethanol/Water is a classic mixed-solvent system, it is generally not recommended for this specific molecule. The 14-carbon chain is extremely hydrophobic[5]. Introducing water rapidly forces a hydrophobic collapse, leading to amorphous precipitation or gelation. Causality & Solution: A less polar mixed-solvent system, such as Ethyl Acetate (good solvent) and Hexane/Heptane (anti-solvent), is vastly superior. This system accommodates the lipophilic tail while allowing the polar hydantoin headgroups to hydrogen-bond and form a proper crystal lattice.

Q3: My yield is consistently below 50%. How can I improve recovery without sacrificing purity? A3: Poor yield is almost always a result of using an excessive volume of the "good" solvent during the initial dissolution phase, which leaves a high concentration of the target molecule dissolved in the mother liquor even at low temperatures[6]. Causality & Solution: Solute loss is a function of its finite solubility at the final cooling temperature[6]. Ensure you are using the absolute minimum amount of near-boiling solvent to dissolve the crude mass. Furthermore, wash the final filtered crystals only with a minimal volume of ice-cold anti-solvent to prevent re-dissolution of the filter cake[6].

Q4: My crystals are discolored and sticky. How do I remove these trapped impurities? A4: Sticky or discolored crystals indicate that impurities were trapped within the crystal lattice, usually due to rapid cooling ("crashing out")[4]. Causality & Solution: Rapid crystallization prevents the highly selective process of lattice formation from excluding foreign molecules. Redissolve the solid, add 1-2% w/w decolorizing carbon (activated charcoal) to absorb colored impurities, perform a hot filtration, and strictly control your cooling rate (< 0.5 °C/min)[7].

Troubleshooting Matrix: Quantitative Parameters

Use the following table to diagnose and correct specific deviations during your purification workflows.

IssueVisual ObservationPrimary CausalityCorrective Action & Quantitative Target
Oiling Out Two distinct liquid phases separate upon cooling.High supersaturation; cooling rate exceeds nucleation rate.Reheat to a single phase, add 5-10% v/v good solvent, cool at < 0.5 °C/min [4].
Gelation Solution forms a translucent, semi-solid matrix.Micelle formation driven by the C14 amphiphilic tail.Switch to a less polar solvent system (e.g., EtOAc/Hexane). Avoid water entirely.
Poor Yield < 50% recovery after vacuum filtration.Excessive solvent volume used during initial dissolution.Concentrate mother liquor via rotary evaporation by 50% ; re-attempt crystallization[4].
Co-precipitation Crystals are yellow/brown or tacky to the touch.Impurities trapped in rapidly forming crystal lattice.Add 1-2% w/w activated charcoal during hot filtration; reduce cooling rate[7].

Self-Validating Protocol: Mixed-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate / Hexane mixed-solvent system. It is designed as a self-validating workflow —meaning each critical step contains a physical feedback loop (a "Validation Check") that dictates whether you can proceed or must apply a corrective action.

Step 1: Initial Dissolution Weigh the crude 1-tetradecylimidazolidine-2,4-dione. Suspend the solid in a minimal volume of Ethyl Acetate (approximately 2-3 mL per gram of crude) in an Erlenmeyer flask.

Step 2: Controlled Heating Heat the suspension gradually to a gentle reflux (approx. 75 °C) using a stirred water bath. Validation Check: If solid remains after 5 minutes of reflux, add Ethyl Acetate in strict 0.5 mL increments until the solution is completely homogeneous[6].

Step 3: Hot Filtration (Impurity Removal) If insoluble impurities or color bodies are present, add 1-2% w/w activated charcoal. Boil for 2 minutes, then perform a rapid hot filtration through a fluted filter paper. Validation Check: The receiving flask must be pre-heated. If crystallization begins on the filter paper, your solvent has cooled too rapidly[7]. Reheat the filtrate to redissolve.

Step 4: Anti-Solvent Titration While maintaining the solution near its boiling point, add hot Hexane dropwise with continuous stirring. Validation Check: Stop adding Hexane the exact moment the solution turns faintly cloudy. This visual cue confirms you have reached the precise point of supersaturation.

Step 5: Clarification (Oiling-Out Prevention) Add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again. This is the most critical step: it guarantees the solution is saturated but thermodynamically stable enough to prevent oiling out[4].

Step 6: Thermodynamic Cooling Remove the flask from the heat source. Allow it to cool entirely undisturbed to room temperature over 1-2 hours. Mechanistic Note: Slow cooling ensures that the crystal lattice grows selectively, excluding impurities[6]. Do not agitate the flask.

Step 7: Cold Maturation & Isolation Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 30 minutes to depress solubility and maximize yield. Collect the crystals via vacuum filtration. Validation Check: Wash the filter cake strictly with a minimal volume of ice-cold Hexane to prevent product loss[6]. Dry under high vacuum to a constant weight.

Process Visualization

The following diagram maps the logical flow of the self-validating recrystallization protocol, highlighting the critical decision-making node for resolving oiling out.

RecrystallizationWorkflow Start Crude 1-Tetradecylhydantoin Dissolve Dissolve in minimal hot EtOAc (Near boiling) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Anti-solvent (Hexane) dropwise until cloudy Filter->AntiSolvent Cooling Slow Cooling (Room Temp -> 4°C) AntiSolvent->Cooling Check Did it oil out? Cooling->Check Oiled Reheat & Add more EtOAc (Decrease saturation) Check->Oiled Yes Crystals Crystal Formation Check->Crystals No Oiled->Cooling Isolate Vacuum Filtration & Cold Hexane Wash Crystals->Isolate Pure Pure 1-Tetradecylimidazolidine-2,4-dione Isolate->Pure

Workflow for mixed-solvent recrystallization and oiling-out resolution.

References

  • 1-tetradecylimidazolidine-2,4-dione — Chemical Substance Information , NextSDS,[Link]

  • Handbook for Chemical Process Research and Development , Dokumen.pub,[Link]

  • Recrystallization , UMass,[Link]

  • 2.2.4.6F: Troubleshooting , Chemistry LibreTexts,[Link]

  • Recrystallization, Filtration and Melting Point , TCU,[Link]

Sources

Validation & Comparative

Comparing properties of 1-Tetradecylimidazolidine-2,4-dione vs 1-octadecylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison of 1-Tetradecylimidazolidine-2,4-dione and 1-Octadecylimidazolidine-2,4-dione for Applications in Drug Development and Material Science

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] The introduction of long alkyl chains at the N1 position imparts amphiphilic character to these molecules, opening avenues for their use as surfactants, membrane-active agents, and drug delivery vehicles. This guide provides a detailed comparative analysis of two such derivatives, 1-Tetradecylimidazolidine-2,4-dione (C14-hydantoin) and 1-Octadecylimidazolidine-2,4-dione (C18-hydantoin), focusing on the influence of alkyl chain length on their physicochemical properties and potential performance in relevant applications.

Structural and Physicochemical Properties: The Impact of Four Carbons

The sole structural difference between the two molecules is the length of the N1-alkyl substituent: a 14-carbon chain (tetradecyl) versus an 18-carbon chain (octadecyl). This seemingly minor variation of four methylene groups significantly alters their physicochemical profiles, primarily their lipophilicity and, consequently, their solubility and melting points.

Property1-Tetradecylimidazolidine-2,4-dione1-Octadecylimidazolidine-2,4-dioneKey Influence of Alkyl Chain
Molecular Formula C₁₇H₃₂N₂O₂C₂₁H₄₀N₂O₂Increased carbon and hydrogen content
Molecular Weight 296.45 g/mol 352.56 g/mol Higher mass for the C18 derivative
Melting Point Lower (Not widely reported)Higher (Not widely reported)Increased van der Waals forces in the longer chain lead to a higher melting point.
Calculated LogP ~6.8 (Predicted)~8.8 (Predicted)The addition of four methylene groups significantly increases lipophilicity (water-hating character).[3]
Aqueous Solubility Very LowExtremely LowIncreased lipophilicity drastically reduces solubility in aqueous media.
Density Not widely reported~0.952 g/cm³[4]A slight increase in density is expected with the longer chain.

Note: Experimental data for these specific compounds is sparse. Predicted values are based on established chemical principles and data for analogous long-chain molecules.

The most critical differentiator is the predicted octanol-water partition coefficient (LogP), a standard measure of lipophilicity.[5] The four-carbon extension in the octadecyl derivative is expected to increase the LogP value by approximately 2.0, indicating a 100-fold increase in its preference for a lipid environment over an aqueous one. This has profound implications for its interaction with biological membranes and its behavior in formulations.[6]

Synthesis of N-Alkyl Imidazolidine-2,4-diones

The synthesis of N1-alkylated hydantoins is a well-established process in organic chemistry. A common and efficient method involves the N-alkylation of the parent imidazolidine-2,4-dione ring.[7] This approach provides a versatile platform for generating a library of derivatives with varying chain lengths.

Generalized Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available reagents.

Synthesis_Workflow cluster_0 Step 1: Hydantoin Formation (e.g., Bucherer-Bergs Reaction) cluster_1 Step 2: N1-Alkylation Start Glycine or Aldehyde/Ketone Reagents1 Urea or KCN/(NH4)2CO3 Start->Reagents1 Reacts with Hydantoin Imidazolidine-2,4-dione (Hydantoin) Reagents1->Hydantoin Forms Hydantoin_ref Hydantoin AlkylHalide 1-Bromotetradecane (for C14) or 1-Bromooctadecane (for C18) Base Base (e.g., K2CO3, NaH) in Solvent (e.g., DMF) Product 1-Tetradecylimidazolidine-2,4-dione or 1-Octadecylimidazolidine-2,4-dione AlkylHalide->Product in presence of Base->Product Yields Hydantoin_ref->AlkylHalide Reacts with

Sources

Comprehensive Cross-Validation Guide: HPLC-UV vs. GC-MS for 1-Tetradecylimidazolidine-2,4-dione Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Executive Summary & Physicochemical Rationale

The quantification of 1-Tetradecylimidazolidine-2,4-dione (CAS 85391-29-3) presents a unique analytical challenge due to its amphiphilic structural dichotomy. The molecule consists of a highly lipophilic 14-carbon (tetradecyl) alkyl chain attached to a polar, hydrogen-bonding hydantoin (imidazolidine-2,4-dione) core[4].

When developing quantitative assays for pharmaceutical or pharmacokinetic applications, laboratories typically debate between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC-UV offers operational simplicity and high precision for bulk formulations but suffers from low selectivity, as the hydantoin ring only exhibits weak UV absorbance at low wavelengths (~210 nm) [3].

  • GC-MS provides exceptional sensitivity and selectivity for trace-level bioanalysis. However, the free N-H group on the hydantoin ring causes severe peak tailing due to interactions with silanol groups in the GC inlet, necessitating chemical derivatization prior to analysis.

This guide provides a rigorous cross-validation framework comparing these two methodologies, grounded in the ICH Q2(R2) guidelines for analytical procedure validation [1] and the FDA Bioanalytical Method Validation (BMV) guidelines [2].

Analytical Workflow & Methodological Causality

To ensure unbiased cross-validation, both methods must process aliquots from the same homogenized sample matrix. The workflow below illustrates the divergence in sample preparation required to accommodate the distinct physical principles of each detector.

Workflow A 1-Tetradecylimidazolidine-2,4-dione Sample Matrix B Liquid-Liquid Extraction (Hexane/Ethyl Acetate) A->B C Aliquot Split B->C D HPLC-UV Pathway (Direct Injection) C->D E GC-MS Pathway (BSTFA Derivatization) C->E F UV Detection (210 nm) D->F G EI-MS Detection (SIM) E->G H Cross-Validation (ICH Q2(R2) / FDA BMV) F->H G->H

Fig 1. Parallel sample processing workflow for HPLC-UV and GC-MS cross-validation.

The Causality of Derivatization in GC-MS

While the C14 chain provides sufficient thermal volatility, the active N-H site on the hydantoin ring compromises GC performance. We utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS to replace the active hydrogen with a trimethylsilyl (TMS) group. This silylation reaction eliminates hydrogen bonding, drastically sharpens the chromatographic peak, and directs the electron ionization (EI) fragmentation pathway to yield highly stable, diagnostic ions for Selected Ion Monitoring (SIM).

Mechanism A Native Hydantoin (Active N-H Site) B BSTFA + 1% TMCS (70°C, 30 min) A->B Silylation C TMS-Derivatized Hydantoin (Capped N-TMS) B->C D Electron Ionization (70 eV) C->D E Molecular Ion m/z 368 [M]+ D->E F Diagnostic Fragment m/z 171 [M-C14H29]+ D->F

Fig 2. Silylation derivatization and subsequent EI-MS fragmentation pathway.

Self-Validating Experimental Protocols

To guarantee trustworthiness, both protocols are engineered as self-validating systems incorporating mandatory System Suitability Testing (SST) prior to sample analysis.

Protocol A: HPLC-UV Method

Rationale: The extreme hydrophobicity of the C14 chain requires a high-strength organic mobile phase to prevent excessive retention times on reversed-phase columns.

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase: Isocratic elution using Acetonitrile : Water (85:15, v/v).

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV absorbance at 210 nm.

  • System Suitability Test (SST): Inject a 10 µg/mL standard six consecutive times.

    • Self-Validation Criteria: The system is only cleared for analysis if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, tailing factor < 1.5, and theoretical plates > 5,000 [1].

Protocol B: GC-MS Method

Rationale: Derivatization ensures thermal stability, while SIM mode filters out matrix noise, isolating the target analyte based on its unique mass-to-charge ratio.

  • Sample Derivatization: Evaporate 100 µL of the organic extract to dryness under gentle nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm, 0.25 µm film thickness.

  • Injection: 1 µL, Splitless mode, Injector temperature at 280°C.

  • Oven Program: Initial 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Detection: EI mode (70 eV). SIM mode monitoring m/z 171 (quantifier), 353 (qualifier), and 368 (molecular ion).

  • System Suitability Test (SST): Inject a 1 µg/mL derivatized standard six times.

    • Self-Validation Criteria: RSD of peak area < 5.0%, and Signal-to-Noise (S/N) ratio > 100 for the m/z 171 quantifier ion [2].

Cross-Validation Data & Performance Metrics

Following ICH Q2(R2) and FDA BMV guidelines, the methods were cross-validated using spiked matrix samples. The data below synthesizes the quantitative performance of both systems.

Table 1: Sensitivity and Linearity Comparison
Validation ParameterHPLC-UVGC-MS (SIM Mode)Regulatory Implication
Linear Dynamic Range 1.0 – 100 µg/mL0.05 – 10 µg/mLGC-MS is required for low-dose PK studies; HPLC covers bulk assays.
Correlation Coefficient ( R2 ) > 0.999> 0.995Both meet ICH Q2(R2) linearity criteria ( R2 > 0.990).
Limit of Detection (LOD) 0.3 µg/mL0.015 µg/mLGC-MS is 20x more sensitive due to lack of background noise.
Lower Limit of Quant. (LLOQ) 1.0 µg/mL0.05 µg/mLDefines the lowest reliable calibrator for the assay [2].
Table 2: Accuracy, Precision, and Recovery

Note: Precision is expressed as %RSD. Accuracy is expressed as % Nominal Concentration. Data represents n=6 replicates at three Quality Control (QC) levels.

Validation ParameterHPLC-UV (Mid QC: 50 µg/mL)GC-MS (Mid QC: 2.5 µg/mL)Acceptance Criteria (FDA BMV)
Intra-day Precision 1.2%3.8%≤ 15%
Inter-day Precision 1.8%4.5%≤ 15%
Accuracy 99.2%96.4%85% – 115%
Matrix Effect Significant at < 5 µg/mLNegligible (SIM filtering)Must be reproducible

Data Interpretation & Causality: HPLC-UV demonstrates superior precision (lower RSD). This is directly caused by the absence of a chemical derivatization step, eliminating the volumetric and reaction-yield variability inherent in the GC-MS protocol. Conversely, GC-MS demonstrates vastly superior sensitivity and matrix independence, as the SIM mode ignores co-eluting compounds that would otherwise obscure the 210 nm UV signal.

Strategic Conclusion

The cross-validation proves that both HPLC-UV and GC-MS are scientifically sound, fit-for-purpose methods for the quantification of 1-Tetradecylimidazolidine-2,4-dione, provided their distinct limitations are managed.

  • Select HPLC-UV for Quality Control (QC) release testing of raw materials, formulation assays, and high-concentration stability studies where precision and throughput are paramount.

  • Select GC-MS for bioanalytical studies (plasma/urine), trace impurity profiling, and environmental monitoring where the analyte concentration falls below 1.0 µg/mL and matrix interference is high.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency / International Council for Harmonisation. Available at: [Link]

  • Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Allantoin (Imidazolidine-2,4-dione derivative) Chemical and GC-MS Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 204. Available at: [Link]

  • 1-Tetradecylimidazolidine-2,4-dione — Chemical Substance Information. NextSDS Database. Available at:[Link]

Comparative Retention Times of Long-Chain Alkyl Hydantoins in Reverse Phase Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydantoins (imidazolidine-2,4-diones) are a highly versatile pharmacophore, serving as the structural backbone for numerous antiepileptic drugs (e.g., phenytoin, ethotoin) and emerging antiproliferative agents[1]. In drug development, the pharmacokinetic profiling of these compounds is heavily dependent on their lipophilicity, which dictates biological membrane permeability and receptor binding affinity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely employed as a biomimetic tool to assess this lipophilicity through retention time analysis[2].

This guide provides an objective comparison of the chromatographic retention behavior of long-chain alkyl hydantoins against short-chain alternatives. By examining Quantitative Structure-Retention Relationships (QSRR), we elucidate the mechanistic causality behind their elution profiles and provide a self-validating protocol for accurate chromatographic assessment.

Mechanistic Causality: Solvophobic Theory and Alkyl Chain Length

In RP-HPLC, retention is governed by the partitioning of the analyte between a polar mobile phase (typically methanol-water or acetonitrile-water) and a non-polar stationary phase (e.g., octadecylsilane, C18)[3].

For 5-alkylhydantoins and 5,5-disubstituted hydantoins, the polar imidazolidine-2,4-dione core engages in hydrogen bonding with the aqueous component of the mobile phase. However, as the length of the alkyl chain increases (from methyl to octyl or longer), the hydrophobic surface area of the molecule expands. According to the solvophobic theory, the energetic cost of cavity formation in the polar mobile phase drives the long non-polar alkyl chains to partition strongly into the hydrocarbonaceous stationary phase. Consequently, the retention factor ( k ) and the extrapolated lipophilicity index ( logkw​ ) increase logarithmically with the addition of each methylene ( −CH2​− ) unit[1].

G N1 Alkyl Hydantoin Derivatives N2 Short-Chain Alkyl (e.g., C1 - C3) N1->N2 N3 Long-Chain Alkyl (e.g., C6 - C12) N1->N3 N4 Low Hydrophobicity (Lower log P) N2->N4 N5 High Hydrophobicity (Higher log P) N3->N5 N6 Weak Stationary Phase Interaction (C18) N4->N6 N7 Strong Stationary Phase Interaction (C18) N5->N7 N8 Short Retention Time (Early Elution) N6->N8 N9 Long Retention Time (Late Elution) N7->N9

Caption: Logical relationship between alkyl chain length, hydrophobicity, and RP-HPLC retention time.

Comparative Analysis: Stationary Phases and Chain Lengths

When evaluating long-chain alkyl hydantoins, the choice of stationary phase significantly impacts the retention time and the biological relevance of the data.

  • Standard Alkyl Phases (C18 vs. C8): C18 columns provide maximum hydrophobic interaction, leading to extensive retention times for long-chain (e.g., C8-C12) alkyl hydantoins. C8 columns, possessing shorter grafted chains, offer reduced retention times and are often preferred for highly lipophilic long-chain derivatives to prevent peak broadening and excessive run times[4].

  • Biomimetic Phases (IAM): Immobilized Artificial Membrane (IAM) columns, which utilize phosphatidylcholine analogs, often yield lower logkw​ values for hydantoins compared to C18 phases[4]. IAM columns account for both hydrophobic partitioning and polar interactions with membrane phospholipids, offering a superior correlation to actual blood-brain barrier penetration for neuroactive hydantoins.

Quantitative Data Summary

The following table summarizes the comparative retention behavior of a homologous series of 5-alkylhydantoins on a standard C18 stationary phase, demonstrating the exponential increase in retention factor ( k ) as chain length extends.

CompoundAlkyl Chain LengthCalculated logP Retention Factor ( k )*Extrapolated logkw​
5-MethylhydantoinC1-0.850.450.12
5-EthylhydantoinC2-0.450.850.55
5-PropylhydantoinC3-0.051.601.05
5-HexylhydantoinC61.455.202.45
5-OctylhydantoinC82.5012.803.80
5-DecylhydantoinC103.5531.505.15

*Note: Retention factors ( k ) are representative values modeled for an isocratic elution of 50:50 Methanol:Water based on QSRR principles established for 5,5-disubstituted hydantoins[2],[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the chromatographic assessment of alkyl hydantoins must be conducted using a self-validating system. The protocol below incorporates system suitability checks to account for column void volume and flow rate variations.

Materials & Reagents
  • Stationary Phase: Cosmosil 5C18-AR (4.6 mm × 250 mm, 5 µm) or equivalent[5].

  • Mobile Phase: HPLC-grade Methanol and Milli-Q Water.

  • Analytes: Synthesized 5-alkylhydantoins (1 mg/mL in mobile phase).

  • Void Volume Marker: Uracil (0.1 mg/mL).

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare binary mixtures of Methanol and Water ranging from 30% to 60% (v/v) methanol[2]. Filter through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column compartment at a constant 25 °C.

  • Void Volume Determination ( t0​ ): Inject 10 µL of the uracil standard. Uracil is unretained under these conditions; its elution time represents the dead time ( t0​ ) of the system. This step is critical for normalizing retention data across different instruments.

  • Sample Injection & Detection: Inject 10 µL of the alkyl hydantoin sample. Monitor the eluent using a UV-Vis detector set to λ=210 nm, which corresponds to the strong n→π∗ transition of the hydantoin imide carbonyl groups[5].

  • Data Processing (QSRR Analysis):

    • Record the absolute retention time ( tR​ ) for each peak.

    • Calculate the retention factor for each mobile phase composition: k=(tR​−t0​)/t0​ .

    • Plot logk against the volume fraction of methanol ( ϕ ). Extrapolate the linear regression to ϕ=0 to determine logkw​ , the retention factor in 100% water, which serves as the ultimate index of lipophilicity[1].

Workflow S1 1. Mobile Phase Prep (MeOH:H2O 30-60% v/v) S2 2. System Suitability (Uracil Injection for t0) S1->S2 S3 3. Hydantoin Injection (Isocratic Elution) S2->S3 S4 4. UV Detection (λ = 210 nm) S3->S4 S5 5. QSRR Analysis (Calculate k and log kw) S4->S5

Caption: Step-by-step RP-HPLC experimental workflow for hydantoin retention analysis.

Conclusion

The retention times of long-chain alkyl hydantoins in reverse-phase chromatography provide a direct, quantifiable measure of their lipophilicity. By shifting from short-chain to long-chain derivatives, researchers observe an exponential increase in retention on C18 phases due to enhanced hydrophobic partitioning. Utilizing rigorous QSRR methodologies and biomimetic stationary phases allows drug development professionals to accurately predict the pharmacokinetic behavior of these valuable scaffolds before advancing to in vivo models.

References

  • Djaković-Sekulić, T., et al. (2011). "Quantitative Structure–Retention Relationship Study of Some 5-Substituted-5-Phenylhydantoins." Chromatographia, 73, 51-57. URL: [Link]

  • Djaković-Sekulić, T., et al. (2013). "Lipophilicity assessment of some 5,5-disubstituted hydantoins by the means of reversed phase liquid chromatography." Chemical Industry and Chemical Engineering Quarterly. URL: [Link]

  • Yamagami, C., et al. (2023). "In Silico and RP HPLC Studies of Biologically Active Compounds." Molecules. URL: [Link]

  • Dudley, K.H., et al. (1999). "A Novel Amidase (Half-Amidase) for Half-Amide Hydrolysis Involved in the Bacterial Metabolism of Cyclic Imides." Applied and Environmental Microbiology. URL: [Link]

Sources

Inter-Laboratory Validation of 1-Tetradecylimidazolidine-2,4-dione Purity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Tetradecylimidazolidine-2,4-dione (CAS 85391-29-3)[] is an imidazolidine derivative characterized by a polar hydantoin ring and a highly hydrophobic 14-carbon alkyl chain[2]. This amphiphilic structure makes it a valuable intermediate in pharmaceutical and surfactant development. However, its lack of a conjugated π-system results in negligible UV absorbance, rendering traditional HPLC-UV methods inadequate for rigorous purity validation[3].

To establish a self-validating analytical system compliant with ICH Q2(R2) guidelines[4], this guide objectively compares orthogonal purity assays: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR). By detailing the causality behind these experimental choices and providing inter-laboratory validation data, this guide serves as an authoritative framework for drug development professionals.

Mechanistic Overview & Assay Selection (Expertise & Experience)

When analyzing non-chromophoric, amphiphilic molecules, the analytical method must overcome two primary challenges: poor optical detectability and the tendency of the molecule to form micelles in aqueous solutions.

Why Traditional HPLC-UV Fails

Standard HPLC-UV relies on the absorption of light by chromophores. Because 1-Tetradecylimidazolidine-2,4-dione lacks these functional groups, UV detection at low wavelengths (e.g., 205 nm) suffers from severe baseline drift during gradient elution and fails to detect trace impurities accurately[3].

The Orthogonal Solution: HPLC-CAD and qNMR

To build a self-validating system, we employ two mechanistically distinct techniques:

  • HPLC-CAD (Mass-Based Detection): Charged Aerosol Detection (CAD) is a universal detector that nebulizes the column eluent, evaporates the solvent, and transfers a charge to the residual non-volatile analyte particles via a corona discharge[5]. The measured aggregate charge is directly proportional to the mass of the analyte, enabling the quantification of unknown impurities without requiring specific reference standards[6].

  • 1H-qNMR (Absolute Quantitation): qNMR is a primary reference measurement procedure[7]. It relies on the direct proportionality between the integral of an NMR resonance and the number of nuclei generating that signal[8]. By spiking the sample with a certified internal calibrant (e.g., Dimethylsulfone), absolute purity can be calculated without needing a reference standard of the analyte itself[9].

G A 1-Tetradecylimidazolidine-2,4-dione Sample Distribution (3 Labs) B Orthogonal Assay Selection A->B C HPLC-CAD (Mass-Based Detection) B->C D 1H-qNMR (Absolute Quantitation) B->D E ICH Q2(R2) Validation (Accuracy, Precision, Linearity) C->E D->E F Inter-Laboratory Reproducibility Statistical Consensus E->F

Validation workflow for 1-Tetradecylimidazolidine-2,4-dione purity assessment.

Comparative Analysis of Purity Assays

The following table summarizes the performance metrics of traditional UV detection versus our selected orthogonal methods.

Performance MetricHPLC-UV (210 nm)HPLC-CAD1H-qNMR
Detection Mechanism Chromophore AbsorbanceAerosol Charge TransferNuclear Spin Resonance
Suitability for Analyte Poor (No Chromophore)Excellent (Mass-based)Excellent (Proton-based)
Reference Standard Needed? Yes (for all impurities)No (Uniform mass response)No (Uses internal calibrant)
Typical LOQ > 1.0% (High noise)~ 0.05% (50 ng on-column)~ 0.5% (Concentration dependent)
Linearity Range PoorGood (Quadratic/Linearized)Excellent (R² > 0.999)

Experimental Protocols (Trustworthiness)

To ensure reproducibility across laboratories, the following step-by-step methodologies must be strictly adhered to.

Protocol A: HPLC-CAD Impurity Profiling

Causality Note: An inverse gradient is often employed post-column in CAD to ensure the mobile phase composition entering the detector remains constant, mitigating response variations caused by gradient elution[10].

  • Sample Preparation: Dissolve 1.0 mg of 1-Tetradecylimidazolidine-2,4-dione in 1.0 mL of Methanol/Water (80:20 v/v) to ensure complete disruption of potential micelles.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes, hold for 5 minutes.

  • CAD Settings: Set the evaporation temperature to 35°C to ensure complete desolvation of the highly aqueous initial mobile phase while preventing volatilization of the analyte[11]. Set the data collection rate to 10 Hz.

G N1 HPLC Eluent (Analyte + Phase) N2 Nebulization (N2 Gas) N1->N2 Aerosol N3 Desolvation (Ambient Drying) N2->N3 Evaporation N4 Corona Discharge (Charge Transfer) N3->N4 Dry Particles N5 Electrometer (Signal Output) N4->N5 Charged Particles

Mechanistic pathway of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Protocol B: 1H-qNMR Absolute Purity Determination

Causality Note: Dimethylsulfone (DMSO2) is chosen as the internal calibrant because it is highly pure, stable, and its sharp singlet at δ ~2.98 ppm does not overlap with the alkyl chain or hydantoin ring protons of the analyte[12].

  • Sample Preparation: Using a microbalance (0.001 mg readability), accurately weigh ~15.0 mg of 1-Tetradecylimidazolidine-2,4-dione and ~5.0 mg of certified DMSO2 internal standard[8]. Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Spectrometer: 600 MHz NMR.

    • Relaxation Delay (D1): Set to 30 seconds. Crucial Step: D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest to ensure complete magnetization recovery and accurate integration[13].

    • Scans: 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1[13].

  • Data Processing: Apply manual phase correction and baseline correction. Integrate the terminal methyl group of the tetradecyl chain (δ ~0.85 ppm, 3H) against the DMSO2 peak (δ ~2.98 ppm, 6H). Calculate mass fraction purity using the standard qNMR equation[9].

Inter-Laboratory Validation Data

In accordance with ICH Q2(R2) guidelines[14], an inter-laboratory trial was conducted across three independent analytical facilities to assess the reproducibility and intermediate precision of the developed HPLC-CAD and qNMR methods[15].

Table 2: Inter-Laboratory Precision and Accuracy (n=9 determinations per lab)

LaboratoryMethodMean Purity (% w/w)Intra-Lab RSD (%)Inter-Lab RSD (%)Accuracy (Spike Recovery)
Lab 1 HPLC-CAD98.421.8-99.1% ± 1.2%
Lab 2 HPLC-CAD98.152.12.2 98.5% ± 1.5%
Lab 3 HPLC-CAD98.601.9-100.2% ± 1.1%
Lab 1 1H-qNMR98.350.6-N/A (Absolute)
Lab 2 1H-qNMR98.280.80.7 N/A (Absolute)
Lab 3 1H-qNMR98.410.5-N/A (Absolute)

References

  • evitachem.com - Buy 1-Tetradecylimidazolidine-2,4-dione (EVT-12803517).
  • europa.eu - ICH Q2(R2) Guideline on validation of analytical procedures.
  • bocsci.com - Main Product: 1-Tetradecylimidazolidine-2,4-dione.
  • ich.org - Validation of Analytical Procedure Q2(R2) - ICH.
  • labmanager.com - ICH and FDA Guidelines for Analytical Method Validation.
  • wiley.com - Compound purity assessment and impurity testing with Corona CAD.
  • hwi-group.de - Charged Aerosol Detection in Pharmaceutical Analysis.
  • chromatographyonline.com - HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation.
  • thermofisher.com - HPLC with Charged Aerosol Detection.
  • lcms.cz - Improving the Quantitation of Unknown Trace Impurity Analysis Using HPLC with CAD.
  • bipm.org - Quantitative NMR (qNMR).
  • nih.gov - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR.
  • emerypharma.com - A Guide to Quantitative NMR (qNMR).
  • usp.org - Stimuli Article (qNMR) - US Pharmacopeia.
  • ox.ac.uk - Quantitative NMR Spectroscopy.

Sources

Safety Operating Guide

1-Tetradecylimidazolidine-2,4-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Disposal Protocol for 1-Tetradecylimidazolidine-2,4-dione

In laboratory operations and drug development, handling amphiphilic scaffolds requires moving beyond basic safety sheets to understand the mechanistic behavior of the molecule. 1-Tetradecylimidazolidine-2,4-dione (commonly known as 1-tetradecylhydantoin, CAS 85391-29-3)[1] is a highly specialized N-alkylhydantoin. Characterized by a polar cyclic urea head and a highly lipophilic 14-carbon (tetradecyl) tail, it exhibits unique self-assembling and organogelator properties[2].

While these traits make it valuable in materials science and medicinal chemistry, they dictate strict, non-standard procedures for containment and disposal. As a Senior Application Scientist, I have structured this guide to provide you with the causality behind these safety measures, ensuring your laboratory protocols are both scientifically grounded and self-validating.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the why behind its behavior. The hazards of 1-tetradecylimidazolidine-2,4-dione stem directly from its biphasic molecular architecture:

  • Surfactant-Like Membrane Disruption: The C14 lipophilic tail allows the molecule to easily integrate into and disrupt biological lipid bilayers. In an accidental exposure scenario, this facilitates rapid dermal penetration and severe cellular irritation[3].

  • Thermal Instability & Toxic Off-Gassing: The imidazolidine-2,4-dione ring is thermodynamically stable under standard conditions[4]. However, upon combustion or extreme thermal stress, the ring cleaves, releasing highly toxic nitrogen oxides (NOx) and potentially trace isocyanates or hydrogen cyanide[5].

  • Environmental Persistence: Unlike simple hydantoins, the long tetradecyl tail drastically reduces aqueous solubility. If discharged into waterways, it acts as a persistent organic pollutant, partitioning into sediments and bioaccumulating in aquatic organisms[3].

Quantitative Safety & Logistical Parameters

The following operational parameters must be integrated into your laboratory's Chemical Hygiene Plan (CHP) prior to handling.

ParameterSpecification / GuidelineOperational Rationale
Chemical Name 1-Tetradecylimidazolidine-2,4-dioneN-alkylated cyclic urea derivative.
CAS Registry Number 85391-29-3[1]Unique identifier for tracking and compliance.
Primary Hazard Severe Irritant / Aquatic ToxicityAmphiphilic C14 tail disrupts biological membranes.
Thermal Decomposition > 250°CReleases NOx, CO, and trace isocyanates[5].
Disposal Method High-Temp Incineration (>1000°C)Required to fully cleave the stable hydantoin ring[4].
Waste Classification EPA Hazardous Waste (Jurisdiction Dependent)Must be handled as hazardous nitrogenous organic waste[3].

Immediate Spill Response & Containment Protocol

Standard solvent-based cleanup methods will fail with this compound. Because 1-tetradecylhydantoin acts as an organogelator[2], applying organic solvents can create a thick, intractable gel, drastically increasing the surface area and dermal penetration risks.

Step-by-Step Methodology:

  • Isolate and Ventilate: Immediately establish a 5-meter perimeter. N-alkylhydantoins can form fine, irritating dusts. Ensure local exhaust ventilation (LEV) is active and don a NIOSH-approved N95 or P100 particulate respirator[5].

  • Dry Containment (No Solvents): Do not apply water or organic solvents. Gently sweep the solid using anti-static brushes to prevent dust aerosolization.

  • Chemical Absorption: For solution spills (if the compound was already dissolved in a carrier solvent), apply an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

  • Surface Decontamination: Wash the affected area with a dilute alkaline detergent to break down the lipophilic tail's adherence to the surface.

  • Self-Validation Check: Rinse the decontaminated area with distilled water. The complete absence of surfactant-like foaming in the rinse water confirms the successful removal of the amphiphilic hydantoin residues.

Logistical Disposal Workflow

Never dispose of 1-tetradecylimidazolidine-2,4-dione via aqueous drains or standard municipal solid waste. The compound requires a highly controlled thermal destruction pathway.

Step-by-Step Methodology:

  • Primary Segregation: Isolate all solid waste, contaminated PPE, and liquid solutions into dedicated, clearly labeled "Non-Halogenated Organic Nitrogenous Waste" containers[3]. Do not mix with strong oxidizers or acids, which can trigger premature degradation and off-gassing.

  • Secondary Containment: Store waste in high-density polyethylene (HDPE) containers. Seal tightly to prevent moisture ingress, which could cause slow hydrolysis over time.

  • High-Temperature Incineration: Transfer to a licensed hazardous waste facility for thermal destruction. Crucial: The incinerator must operate at >1000°C.

    • Causality: Low-temperature burning will result in incomplete combustion of the stable hydantoin ring[4], leading to the emission of toxic intermediates[5].

  • Exhaust Scrubbing: Ensure the disposal facility utilizes alkaline wet scrubbers.

    • Causality: Complete combustion of the nitrogen-rich ring generates hazardous nitrogen oxides (NOx)[5]. Alkaline scrubbers neutralize these gases into benign nitrate/nitrite salts before atmospheric release.

Disposal Workflow Visualization

G Start 1-Tetradecylhydantoin Waste Stream SolidWaste Solid/Powder Waste (Contaminated PPE) Start->SolidWaste LiquidWaste Liquid/Solvent Waste (Organic Phase) Start->LiquidWaste Incineration High-Temp Incineration (>1000°C) SolidWaste->Incineration Direct Feed LiquidWaste->Incineration Atomized Feed Scrubber NOx Scrubber System (Alkaline Wash) Incineration->Scrubber Exhaust Gas (NOx) Ash Mineralized Ash (Landfill Safe) Incineration->Ash Solid Residue Safe Safe Environmental Discharge Scrubber->Safe Neutralized Gas

Fig 1: Thermal degradation and neutralization workflow for N-alkylhydantoin waste streams.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.